CEP-28122

Catalog No.
S549068
CAS No.
1022958-60-6
M.F
C28H35ClN6O3
M. Wt
539.0689
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CEP-28122

CAS Number

1022958-60-6

Product Name

CEP-28122

IUPAC Name

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Molecular Formula

C28H35ClN6O3

Molecular Weight

539.0689

InChI

InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24-/m1/s1

InChI Key

LAJAFFLJAJMYLK-CVOKMOJFSA-N

SMILES

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl

solubility

Soluble in DMSO, not in water

Synonyms

CEP28122; CEP 28122; CEP28122.

The exact mass of the compound (1S,2S,3R,4R)-3-[5-Chloro-2-((S)-1-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ylamino)-pyrimidin-4-ylamino]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide is 538.24592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CEP-28122 anaplastic lymphoma kinase ALK inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of CEP-28122

The table below summarizes the key technical characteristics of this compound as identified from preclinical research [1] [2] [3]:

Characteristic Details
CAS Number 1022958-60-6 [2] [3] [4]
Molecular Formula C₂₈H₃₅ClN₆O₃ [2] [3] [4]
Molecular Weight 539.07 g/mol [3] [4]
Primary Target (IC₅₀) Anaplastic Lymphoma Kinase (ALK); 1.9 nM [1] [3] [4]
Additional Target (IC₅₀) Flt4; 46 nM [4]
Mechanism of Action Potent and selective inhibitor of ALK tyrosine phosphorylation; induces growth inhibition and cytotoxicity in ALK-positive cells [1] [3].
In Vivo Efficacy (Mouse Models) Dose-dependent antitumor activity and complete/near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma xenografts at oral doses of ≥30 mg/kg twice daily [1] [3].
Development Status Development was terminated after severe lung toxicity was observed in monkey studies during IND-enabling investigations [2].

Experimental Methodology in Preclinical Studies

While the original research articles do not provide step-by-step protocols, they describe the core methodologies used to evaluate this compound [1]:

  • In Vitro Kinase Assay: A time-resolved fluorescence (TRF) assay was used to determine the compound's IC₅₀ against recombinant ALK enzyme activity [1] [4].
  • Cellular Phosphorylation Assay: ALK-positive cancer cell lines (e.g., KARPAS-299 for ALCL) were treated with this compound. Phosphorylation levels of ALK and its substrates were analyzed, typically via Western blot, to confirm target engagement and inhibition in a cellular context [1] [3].
  • Cellular Viability/Growth Inhibition Assays: ALK-positive cell lines from ALCL, NSCLC, and neuroblastoma were treated with the compound. Cytotoxicity or growth inhibition was measured using standard assays (e.g., MTT, ATP-based) to establish antiproliferative effects [1] [3].
  • In Vivo Xenograft Models: Immunodeficient mice were subcutaneously implanted with human ALK-positive tumor cells. Once tumors were established, mice were orally dosed with this compound or a vehicle control. Tumor volume was measured regularly to assess antitumor efficacy, and tumor samples were analyzed to confirm ALK phosphorylation inhibition [1].

The Role of this compound in ALK Inhibitor Development

The diagram below illustrates the historical context of this compound within the ALK inhibitor drug discovery workflow and the key finding that halted its progression.

Start Identification of ALK as oncogenic driver A Discovery of early ALK inhibitors Start->A B This compound: Preclinical Candidate A->B C IND-Enabling Studies B->C F Progression of other ALK inhibitors (e.g., Crizotinib) B->F Parallel path D Key Finding: Severe Lung Toxicity in Primates C->D E Development Terminated D->E

Historical context and termination reason for this compound

Insights for Research and Development

The case of this compound offers valuable lessons for drug development professionals [2] [5]:

  • Overcoming First-Generation Resistance: this compound was part of a wave of compounds designed to be more potent and selective than the first ALK inhibitor, Crizotinib, and to overcome resistance mutations like L1196M [5].
  • The Critical Role of Toxicology: Its history underscores that high potency and promising efficacy in vitro and in animal xenograft models do not guarantee clinical success. Toxicity in non-rodent species during preclinical safety assessment remains a major hurdle.

References

Molecular Mechanism and Quantitative Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core mechanistic and pharmacological data for CEP-28122.

Property Description and Quantitative Data
Primary Target Anaplastic Lymphoma Kinase (ALK) [1]
Mechanism of Action Potent and selective ATP-competitive inhibitor that blocks ALK kinase activity, its downstream signaling pathways, and ALK autophosphorylation [1] [2].
In Vitro Potency (Enzymatic) IC₅₀ = 1.9 nM to 3 nM (recombinant ALK) [3].
In Vitro Potency (Cellular) IC₅₀ = 30 nM (inhibition of ALK tyrosine phosphorylation in ALK-positive cells) [1] [3].
In Vivo Efficacy Induced complete/near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma xenograft models at oral doses of 30 mg/kg twice daily or higher [1].
Selectivity Demonstrated marginal antitumor activity in ALK-negative tumor models, indicating high selectivity for ALK-dependent cancers [1].

Key Experimental Protocols

The efficacy and mechanism of this compound were established through standard preclinical methodologies.

In Vitro Cellular Activity Assays
  • Cell Lines Used: ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma lines [1].
  • Growth Inhibition/Cytotoxicity Assay: Cells are treated with a concentration range of this compound. Cell viability is measured using metrics like ATP quantification (CellTiter-Glo assay) after a defined incubation period (e.g., 72 hours) to determine the compound's IC₅₀ for growth inhibition [1] [2].
  • Immunoblotting (Western Blotting): Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against phosphorylated ALK and key downstream effectors (e.g., p-STAT3, p-ERK, p-AKT). This confirms on-target engagement and pathway suppression [2].
In Vivo Efficacy and Pharmacodynamics
  • Animal Models: Mice bearing subcutaneous xenografts from ALK-positive human cancer cell lines [1].
  • Dosing Regimen: this compound is typically administered orally, often in a twice-daily schedule. Common vehicles include aqueous suspensions in 0.5% carboxymethylcellulose sodium [1] [4].
  • Endpoint Measurements:
    • Tumor Volume Measurement: Tumors are measured regularly with calipers. Efficacy is reported as percent tumor growth inhibition or tumor regression [1].
    • Pharmacodynamic Analysis: At designated times post-dosing, tumors are harvested and analyzed by Western blot or ELISA to quantify the degree and duration of ALK phosphorylation inhibition [1].

Depiction of ALK Signaling and this compound Inhibition

The following diagram illustrates the oncogenic ALK signaling pathway and the targeted inhibition by this compound.

G ALK_Fusion ALK Fusion Protein (e.g., NPM1::ALK, EML4::ALK) ALK_Active Dimerization & Autophosphorylation ALK_Fusion->ALK_Active Downstream Downstream Signaling (STAT3, AKT, ERK) ALK_Active->Downstream Cellular_Effects Cellular Outcomes: Proliferation, Survival, Metabolic Reprogramming Downstream->Cellular_Effects CEP28122 This compound Inhibition Inhibition of Kinase Activity CEP28122->Inhibition Binds ATP site Inhibition->ALK_Active Blocks

Research Applications and Insights

This compound has been a valuable tool in basic and translational cancer research, helping to uncover key aspects of ALK biology.

  • Studying Resistance Mechanisms: Research using this compound revealed that ligand-mediated activation of other receptor tyrosine kinases (RTKs), such as EGFR and ERBB2, can provide a survival signal and contribute to residual cell viability upon ALK inhibition. This supports the rationale for combination therapies targeting ALK and these compensatory pathways [5].
  • Investigating Metabolic Dependencies: Studies in ALK+ ALCL cells showed that the ALK signaling pathway, whose activity is ablated by this compound, controls the expression of the metabolic enzyme NAMPT. This revealed a metabolic vulnerability in these cancers, where NAMPT inhibition itself impairs ALK oncogenic function, suggesting a potential synergistic therapeutic strategy [2].

References

CEP-28122 ALK signaling pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

CEP-28122 Technical Summary

Aspect Details
Role Potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) [1] [2]
Molecular Formula C28H35ClN6O3 [1]
Molecular Weight 539.0689 g/mol [1]
CAS Number 1022958-60-6 [1] [2]
Mechanism of Action Inhibits constitutively active ALK fusion proteins (e.g., NPM-ALK) and ALK point mutations, leading to G1-S cell cycle arrest and apoptosis in ALK-positive cancer cells [2]
Preclinical Efficacy Demonstrated potent antitumor activity and tumor regression in xenograft models of ALK-positive Anaplastic Large-Cell Lymphoma (ALCL) and non-small cell lung cancer (NSCLC) [1] [2]
Current Status Appears to be an early-research compound; no mention in recent clinical trials or reviews of approved ALK inhibitors [3] [4].

ALK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the ALK signaling pathway and the mechanism of Tyrosine Kinase Inhibitors (TKIs) like this compound.

G Ligand Ligand Binding (e.g., RNase1) Dimerization Receptor Dimerization & Autophosphorylation Ligand->Dimerization Fusion Oncogenic Fusion (e.g., EML4-ALK, NPM-ALK) Fusion->Dimerization Downstream Activation of Downstream Pathways (PI3K/AKT, MAPK/ERK, JAK/STAT) Dimerization->Downstream Phosphorylation Effects Cellular Effects: Proliferation, Survival, Migration, Tumorigenesis Downstream->Effects TKI TKI (e.g., this compound) TKI->Dimerization Inhibits

Diagram depicting the core mechanism of ALK activation and TKI inhibition.

Research Context and How to Proceed

  • Historical Context of ALK Inhibitors: The development of this compound was part of the early wave of ALK inhibitor discovery following the identification of ALK as a driver in NSCLC in 2007 [5]. It was discovered and characterized preclinically around 2012 [2]. The field has since evolved rapidly through multiple generations of inhibitors (Crizotinib → Alectinib, Ceritinib → Lorlatinib) to overcome resistance and improve brain penetration [3] [4]. The lack of recent data suggests this compound itself was likely superseded by these clinically successful compounds.

  • Accessing Detailed Protocols: For the detailed experimental methodologies used in the original this compound studies, your most reliable course of action is to access the primary research paper directly. You can use the PubMed ID (PMID) 22203728 from the supplier reference to locate the article titled "This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers" [2].

  • Explore Modern ALK Research: Current research focuses on next-generation inhibitors like Neladalkib (NVL-655), a fourth-generation ALK-selective inhibitor designed to overcome complex resistance mutations and with promising activity in heavily pre-treated patients, as investigated in the ongoing ALKOVE-1 trial [3] [5]. Furthermore, novel mechanisms are being explored, such as RNase1-driven wild-type ALK activation, which may expand the population of NSCLC patients eligible for ALK-targeted therapy [6].

References

CEP-28122 preclinical development profile

Author: Smolecule Technical Support Team. Date: February 2026

Core Preclinical Profile of CEP-28122

The table below summarizes the key characteristics and experimental data for this compound from its preclinical development phase.

Profile Aspect Details and Quantitative Data
Molecular Target Anaplastic Lymphoma Kinase (ALK) [1]
Key Mechanism Potent inhibition of recombinant ALK kinase activity and cellular ALK tyrosine phosphorylation [1]
In Vitro Cytotoxicity Induced concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cell lines (Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), Neuroblastoma) [1]
In Vivo Efficacy (Mouse Xenografts) Dose-dependent antitumor activity and complete/near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma models at doses of 30 mg/kg twice daily or higher [1]
Pharmacodynamics / Target Inhibition Substantial ALK inhibition (>90%) in tumor xenografts for >12 hours after a single oral dose of 30 mg/kg [1]
Dosing & Tolerability Well-tolerated in mice and rats under efficacious dosing regimens (e.g., 30 mg/kg BID, 55 mg/kg BID, 100 mg/kg BID) [1]
Development Status Development was terminated after IND-enabling studies due to the unexpected occurrence of severe lung toxicity in monkeys [2]

Detailed Experimental Methodologies

The preclinical profile of this compound was established through a series of standard yet rigorous experimental protocols.

In Vitro Kinase and Cellular Assays
  • Recombinant Kinase Assay: this compound's potency was measured using a purified ALK kinase domain. The assay typically involved incubating the kinase with ATP, a substrate, and varying concentrations of this compound. Inhibition was quantified by detecting the level of phosphorylated substrate, allowing for calculation of the IC50 value (the concentration required for 50% inhibition) [1].
  • Cellular Tyrosine Phosphorylation Assay: ALK-positive cancer cells (e.g., SU-DHL-1 ALCL cells, NCI-H2228 NSCLC cells) were treated with serial dilutions of this compound. After treatment, cells were lysed, and the levels of phosphorylated ALK and its key downstream effector, STAT3, were analyzed via Western blotting or enzyme-linked immunosorbent assay (ELISA) to determine the compound's effect on pathway signaling in a cellular context [1].
  • Cellular Proliferation/Cytotoxicity Assays: The antiproliferative effects of this compound were evaluated using assays such as the MTT or WST-1 assay. ALK-positive and ALK-negative cell lines were plated and treated with a range of this compound concentrations for several days. Cell viability was measured spectrophotometrically, and the concentration causing 50% growth inhibition (GI50) was calculated [1].
In Vivo Efficacy and Pharmacodynamics Studies
  • Mouse Xenograft Models: Immunodeficient mice (e.g., nude mice) were implanted subcutaneously with human ALK-positive tumor cells (e.g., SUP-M2 for ALCL, NCI-H2228 for NSCLC). Once tumors reached a specified volume (e.g., 150-200 mm³), mice were randomized into groups and treated with vehicle or this compound via oral gavage at specified doses (e.g., 10, 30, 55, 100 mg/kg) and schedules (once or twice daily). Tumor volumes and body weights were measured regularly to assess efficacy and tolerability [1].
  • In Vivo Target Inhibition: Tumor-bearing mice were administered a single oral dose of this compound. At predetermined time points post-dose, groups of mice were euthanized, and tumors were harvested. These tumor samples were homogenized, and the extent of ALK phosphorylation was analyzed by Western blot or ELISA to correlate drug exposure with target modulation [1].
  • Pharmacokinetic Studies: The pharmacokinetic profile of this compound was determined in mice and rats. Animals received a single oral dose, and blood samples were collected at various time points. Plasma concentrations of this compound were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to calculate key parameters like maximum concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC) [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathway targeted by this compound and the logical flow of its key preclinical experiments:

G EML4_ALK EML4-ALK Fusion Gene ALK_Signal Constitutive ALK Tyrosine Phosphorylation EML4_ALK->ALK_Signal Downstream Activation of Downstream Pathways (e.g., PI3K, STAT3) ALK_Signal->Downstream Hallmarks Cancer Hallmarks: Proliferation & Survival Downstream->Hallmarks CEP28122 This compound Intervention Inhibition Inhibition of ALK Phosphorylation & Signaling CEP28122->Inhibition Binds ALK Inhibition->Hallmarks Blocks Outcome Growth Inhibition & Tumor Regression Inhibition->Outcome Exp1 In Vitro Assays Exp2 In Vivo Xenograft & PK/PD Studies Exp1->Exp2 Exp3 IND-Enabling Toxicology Studies Exp2->Exp3

This compound preclinical workflow: from targeting the EML4-ALK oncogenic pathway to key experimental stages.

Key Insights for Researchers

  • Overcoming Crizotinib Resistance: this compound was developed when the need for novel ALK inhibitors to overcome resistance mechanisms to first-generation drugs like crizotinib was emerging [2] [3]. Its high potency represented one of the early strategies to address this challenge.
  • The Critical Role of Toxicology: The case of this compound underscores that exceptional efficacy in xenograft models does not guarantee clinical success. Its termination due to severe lung toxicity in monkeys highlights the irreplaceable value and predictive power of comprehensive toxicological studies in non-rodent species during IND-enabling packages [2].
  • A Template for Future Inhibitors: Despite its failure, the published data on this compound provided a valuable benchmark for potency, selectivity, and efficacy for the subsequent generation of ALK inhibitors (e.g., ceritinib, alectinib, lorlatinib) that successfully reached the clinic [4] [3].

References

who discovered CEP-28122 ALK inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Key Preclinical Profile of CEP-28122

The table below summarizes the core quantitative data from the initial preclinical studies that demonstrated the potential of this compound [1] [2].

Parameter Details / Value
Primary Target Anaplastic Lymphoma Kinase (ALK) [1]
Reported IC₅₀ 1.9 nM (blocks ALK) [2]
Key Mechanism Inhibits ALK tyrosine phosphorylation & phosphorylation of ALK substrates [1] [2]
Tested Cell Lines ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), neuroblastoma [1]
In Vivo Efficacy Dose-dependent antitumor activity & complete/near-complete tumor regressions in ALK-positive xenograft models [1]
Proposed Dosing 30 mg/kg twice daily (in vivo) [1]

Mechanism of Action and Experimental Workflow

This compound is a small molecule designed to inhibit the anaplastic lymphoma kinase (ALK). In cancers with ALK rearrangements or mutations, the ALK signaling pathway is constitutively active, driving uncontrolled cell proliferation and survival [3] [4]. This compound acts by blocking ALK tyrosine phosphorylation, thereby deactivating this pathway and leading to growth inhibition and cell death in ALK-dependent cancer cells [1] [2].

workflow Start Start: ALK+ Cancer Cell Lines (ALCL, NSCLC, Neuroblastoma) A In Vitro Treatment with this compound Start->A D In Vivo Modeling: Establish Tumor Xenografts in SCID/nu-nu Mice Start->D B Assay 1: Measure ALK Tyrosine Phosphorylation (Western Blot) A->B C Assay 2: Assess Cell Viability/ Growth Inhibition (MTT/Cell Titer) B->C E Oral Administration of this compound (Dose: e.g., 30 mg/kg BID) D->E F Endpoint 1: Monitor Tumor Volume Over Time E->F G Endpoint 2: Analyze ALK Phosphorylation in Excised Tumors (IHC/Western) E->G H Conclusion: Evaluate Antitumor Efficacy and Target Engagement F->H G->H

A simplified workflow of the key in vitro and in vivo experiments used to characterize this compound.

Development Status and Context

  • Clinical Development Halted: Despite promising preclinical results, the development of this compound for clinical use was terminated. This decision was made after severe lung toxicity was observed in monkey studies during IND (Investigational New Drug)-enabling investigations [5].
  • Legacy and Progeny: The knowledge gained from this compound contributed to the development of next-generation compounds. Research efforts shifted towards CEP-37440, another ALK inhibitor designed to overcome the limitations of this compound [6].

The story of this compound is a powerful example of how a promising drug candidate can demonstrate excellent efficacy in preclinical models, yet fail to transition to clinical trials due to unforeseen toxicity. For researchers, its detailed preclinical profile remains a valuable resource for the design of new, safer oncological therapeutics.

References

CEP-28122 background and research significance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Preclinical Efficacy

The table below summarizes the core characteristics and key preclinical findings for CEP-28122:

Aspect Description
Primary Target Anaplastic Lymphoma Kinase (ALK) [1]
Key Property High potency & selectivity; orally active [1]
Mechanism of Action Inhibits ALK tyrosine phosphorylation & downstream signaling, leading to growth inhibition & apoptosis in ALK-positive cancer cells [1] [2]

| In Vivo Efficacy (Mouse Xenografts) | • Dose-dependent antitumor activity in ALK-positive ALCL, NSCLC, and neuroblastoma models [1]Complete/near-complete tumor regressions at doses ≥30 mg/kg twice daily [1]Sustained tumor regression without reemergence >60 days post-treatment in some models [1] | | Pharmacokinetic Profile | Favorable profile; substantial target inhibition (>90%) sustained for >12 hours after single 30 mg/kg oral dose [1] | | Development Status | Development terminated due to severe lung toxicity observed in non-human primate studies [3] |

Experimental Protocols from Key Studies

The methodologies from foundational this compound studies provide a template for evaluating ALK inhibitors.

1. In Vitro Cellular ALK Phosphorylation Assay [1]

  • Objective: To assess the ability of this compound to inhibit ALK phosphorylation in cells.
  • Cell Lines: Use ALK-positive anaplastic large-cell lymphoma (e.g., Karpas-299, SU-DHL-1) or NSCLC (e.g., NCI-H2228) cells.
  • Procedure:
    • Culture cells in appropriate medium.
    • Treat cells with a dose range of this compound (e.g., 0-1000 nM) for a set period (e.g., 2-6 hours).
    • Lyse cells and extract proteins.
    • Perform immunoprecipitation or western blotting using anti-phospho-ALK antibodies.
    • Quantify band intensity to determine the IC₅₀ value (concentration that inhibits 50% of phosphorylation).

2. In Vivo Tumor Xenograft Efficacy Study [1]

  • Objective: To evaluate the antitumor activity of this compound in live animal models.
  • Model Establishment: Inoculate immunodeficient mice (e.g., nude or SCID mice) subcutaneously with ALK-positive tumor cells (e.g., Sup-M2 for ALCL).
  • Dosing Regimen:
    • Once tumors reach a predetermined volume (e.g., 150-200 mm³), randomize mice into treatment and control groups.
    • Administer this compound orally at selected doses (e.g., 10, 30, 55 mg/kg) twice daily. The control group receives the vehicle alone.
    • Continue treatment for several weeks (e.g., 2-4 weeks).
  • Endpoint Measurements:
    • Measure tumor volumes and body weights 2-3 times weekly.
    • Calculate tumor growth inhibition.
    • In follow-up studies, monitor for tumor regrowth after treatment cessation.

3. Investigating Combination Therapy [2]

  • Objective: To test if co-inhibition of ALK and other receptor tyrosine kinases (RTKs) overcomes partial resistance.
  • Cell Line: Use an ALK+ NSCLC cell line with demonstrated partial resistance to ALK inhibition alone (e.g., H2228).
  • Procedure:
    • Treat cells with this compound alone, an ERBB2/EGFR inhibitor (e.g., Lapatinib) alone, and their combination.
    • Use cell viability assays (e.g., MTT, CellTiter-Glo) after 72-96 hours of treatment to assess synergy.
    • Analyze changes in signaling pathways (e.g., phosphorylation of ERBB2, STAT3, Erk1/2, Akt) via western blotting to elucidate the mechanism.

Signaling Pathways and Rationale for Combination Therapy

Research suggests that the neoplastic phenotype in some ALK-driven NSCLCs relies on multiple RTK signals from the outset. In certain cell lines (e.g., H2228), inhibition of ALK alone is insufficient to cause full cell death because other RTKs like EGFR and ERBB2 can provide survival signals, leading to partial resistance [2]. The following diagram illustrates this mechanism and a potential therapeutic strategy:

G ALK ALK SurvivalPathways Survival Pathways (AKT, ERK1/2) ALK->SurvivalPathways RTKs RTKs RTKs->SurvivalPathways CellViability Sustained Cell Viability SurvivalPathways->CellViability CellDeath Enhanced Cell Death SurvivalPathways->CellDeath ALKi This compound (ALK Inhibitor) ALKi->ALK Inhibits ALKi->SurvivalPathways  Dual Blockade RTKi e.g., Lapatinib (RTKi) RTKi->RTKs Inhibits RTKi->SurvivalPathways  Dual Blockade Combination Combination Therapy Combination->ALKi Combination->RTKi

Mechanism of ALK inhibitor resistance and combination therapy strategy.

Research Significance and Legacy

This compound played a pivotal role in oncological research despite its developmental termination. It served as a key proof-of-concept for the high druggability of ALK, helping to validate ALK as a compelling target for cancer therapy [1] [4]. Research using this compound provided early and critical insights into the phenomenon of intrinsic and adaptive resistance, demonstrating that cancer cells can rapidly activate alternative survival pathways (like EGFR/ERBB2) even before treatment [2]. This understanding is crucial for designing rational combination therapies to prevent or overcome resistance.

The discontinuation of this compound specifically due to lung toxicity highlights the critical importance of comprehensive preclinical safety profiling beyond efficacy studies [3]. This case underscores that potent efficacy and a favorable pharmacokinetic profile do not guarantee clinical success, and safety in toxicology species remains a major hurdle.

References

CEP-28122 initial characterization studies

Author: Smolecule Technical Support Team. Date: February 2026

Summary of CEP-28122 Preclinical Data

Aspect Characterization Findings
Biochemical & Cellular Potency IC₅₀ of 1.9 nM for recombinant ALK; inhibited cellular ALK phosphorylation (IC₅₀ ~18 nM in Karpas 299 cells) [1] [2].
In Vitro Anti-tumor Activity Induced growth inhibition/cytotoxicity in ALK-positive Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), and neuroblastoma cells [1] [2].
In Vivo Efficacy (Mouse Models) Dose-dependent antitumor activity and complete/near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma xenografts; sustained tumor regression in Sup-M2 and primary human ALCL tumor grafts [1].
Pharmacokinetics/Pharmacodynamics Oral dosing (30 mg/kg) resulted in >90% inhibition of ALK phosphorylation in tumor xenografts for >12 hours [1].
Selectivity Showed marginal antitumor activity against ALK-negative human tumor xenografts, indicating selectivity [1].
Development Status Development was terminated after pre-clinical studies due to the unexpected occurrence of severe lung toxicity in monkeys [3].

Detailed Experimental Protocols from Initial Studies

The initial characterization of this compound involved a standard battery of preclinical experiments to establish its potency, efficacy, and selectivity [1].

In Vitro Kinase and Cell-Based Assays
  • Recombinant Kinase Assay: The inhibitory activity against purified recombinant ALK kinase domain was measured using a biochemical assay. This compound demonstrated an IC₅₀ of 1.9 nM [1] [2].
  • Cell Viability Assays: ALK-positive cancer cell lines (SUDHL-1, Karpas 299, SUP-M2 for ALCL; NCI-H2228, NCI-H3122 for NSCLC; NB-1 for neuroblastoma) were treated with this compound. The compound induced concentration-dependent growth inhibition or cytotoxicity, measured by assays like ATP-lite or MTS [1] [2].
  • Western Blotting: Treated cells were lysed, and proteins were separated by gel electrophoresis, transferred to membranes, and probed with antibodies. This confirmed the inhibition of phosphorylation of NPM-ALK (at Y664) in ALCL cells and EML4-ALK in NSCLC cells [1] [2].
In Vivo Efficacy Studies
  • Mouse Xenograft Models: Immunodeficient mice (e.g., SCID or nu/nu strains) were subcutaneously implanted with human ALK-positive tumor cells (e.g., SUP-M2 for ALCL). After tumors were established, mice were orally administered this compound at various doses (e.g., 3, 10, 30, 55, or 100 mg/kg) once or twice daily [1].
  • Tumor Monitoring: Tumor volumes and body weights were measured regularly. This compound treatment caused dose-dependent tumor growth inhibition and regression [1].
  • Pharmacodynamic Analysis: In separate studies, tumor-bearing mice were dosed with this compound, and tumors were harvested at various time points. The levels of total and phosphorylated ALK in tumor lysates were quantified to confirm target engagement [1].

Further Research and Development Context

While this compound itself did not progress, research into overcoming resistance in ALK-driven cancers has continued, exploring combination therapies and other targets. The diagram below illustrates the key findings and subsequent research directions related to this compound.

G cluster_0 Key Preclinical Findings cluster_1 Subsequent Research Directions CEP This compound Preclinical Preclinical Characterization CEP->Preclinical Termination Development Terminated Preclinical->Termination Severe lung toxicity in monkeys Findings High oral bioavailability & potency Robust efficacy in xenografts >90% target inhibition >12h Preclinical->Findings Research Ongoing ALK Research Termination->Research Directions Combination therapies (BET + ALK inhibition) Targeting resistance mechanisms Next-generation ALK inhibitors Research->Directions

The experimental data confirms that this compound was a promising pre-clinical candidate due to its high potency and selectivity. Its eventual termination highlights the critical importance of safety toxicology studies in the drug development process.

References

CEP-28122 in vivo tumor xenograft protocol

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Application Notes for CEP-28122

The table below summarizes the key experimental parameters for this compound efficacy studies in human tumor xenograft models [1] [2].

Parameter Details and Specifications

| Recommended Models | • Immunocompromised mice (e.g., SCID, nu/nu) with subcutaneous tumor xenografts. • Validated Cell Lines: ALK+ ALCL (Sup-M2), NSCLC (NCI-H2228, NCI-H3122), Neuroblastoma (NB-1). | | Dosing & Administration | • Route: Oral gavage [3]. • Formulation: Information not specified in available literature. • Effective Dose: 30 - 100 mg/kg [1]. • Dosing Schedule: Twice daily (BID) [1]. • Treatment Duration: From 24 days to 4 weeks, or until target tumor burden is reached [1] [2]. | | Key Efficacy Findings | • Target Inhibition: >90% inhibition of ALK tyrosine phosphorylation for >12 hours after a single 30 mg/kg dose [1]. • Antitumor Activity: Dose-dependent inhibition of tumor growth [2]. • Tumor Regression: Complete or near-complete tumor regressions observed at 30 mg/kg BID and higher [1]. • Durable Response: Sustained tumor regression after a 2-4 week treatment cycle, with no tumor re-emergence for over 60 days post-treatment in some models [1]. |

Detailed Experimental Protocol

This protocol outlines the steps for a standard efficacy study using subcutaneous ALK-positive xenograft models.

1. Tumor Cell Preparation and Implantation

  • Cell Culture: Grow validated ALK-positive cancer cells (e.g., Sup-M2 for ALCL) in appropriate media under standard conditions.
  • Harvesting: Harvest cells in the logarithmic growth phase. Ensure high viability (>95%) as determined by Trypan Blue exclusion.
  • Implantation: Resuspend cells in a 1:1 mixture of culture medium and Matrigel. Inject subcutaneously (e.g., 5-10 million cells per mouse) into the flank of immunocompromised mice [4].

2. Randomization and Dosing

  • Tumor Monitoring: Monitor tumors until they reach a predetermined volume (typically 100-200 mm³).
  • Randomization: Randomize mice into treatment and control groups to ensure similar average tumor sizes and body weights across groups at the start of dosing.
  • Dosing Regimen: Administer this compound via oral gavage at the selected dose (e.g., 30-100 mg/kg) twice daily. Prepare fresh dosing solutions daily. The control group should receive the vehicle only [1] [3].

3. In-Life Monitoring and Endpoint Analysis

  • Tumor Measurement: Measure tumor dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  • Body Weight: Record body weight at least twice weekly as an indicator of compound toxicity.
  • Pharmacodynamic Assessment: For proof-of-mechanism, harvest tumors at specific time points post-dosing (e.g., 2-6 hours) and analyze by Western blot to confirm inhibition of ALK phosphorylation (p-ALK) [1].
  • Study Endpoints: The primary endpoint is typically tumor volume. A secondary endpoint can be the excised tumor weight at the end of the study.

The workflow for the xenograft study is summarized in the following diagram:

Start Start: Cell Culture & Implantation Monitor Tumor Monitoring Start->Monitor Randomize Randomization Monitor->Randomize Treat Treatment Oral Gavage (BID) Randomize->Treat Measure In-Life Monitoring (Tumor Volume, Body Weight) Treat->Measure Analyze Endpoint Analysis Measure->Analyze

Key Considerations for Protocol Implementation

  • Model Selection: The Sup-M2 ALK+ ALCL model has been directly validated with this compound and shows robust, dose-dependent responses [1] [2]. Patient-Derived Xenograft (PDX) models are highly recommended for their superior ability to recapitulate human tumor biology and predict clinical response [5] [6] [4].
  • Confirming Target Engagement: The efficacy of this compound is directly linked to its ability to inhibit ALK. It is crucial to include pharmacodynamic analysis in your study design. As demonstrated in research, analyzing tumor lysates via Western blot for phospho-ALK (Y1604) confirms that the observed anti-tumor effects are due to on-target ALK inhibition [7] [1].
  • Dosing Strategy: The published twice-daily (BID) dosing schedule is necessary to maintain sustained ALK inhibition. A single 30 mg/kg dose provided >90% target inhibition for over 12 hours [1].

Notes & Limitations

  • Formulation: The exact formulation of this compound used in the cited studies was not disclosed, which is a critical detail for replicating the experiments.
  • Toxicity Data: While the studies note treatment was "well tolerated," specific data on body weight changes or other toxicity markers are not provided in the available excerpts.
  • Resistance Models: One study using a TRAF1-ALK PDT model found that this compound induced a significant clinical response but could not completely eradicate the disease, highlighting a potential limitation and an area for further investigation [3].

References

CEP-28122 Dosing Regimen in Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the complete dosing and efficacy data for CEP-28122 from the identified study, which tested the drug on Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), and neuroblastoma tumor xenografts in mice [1].

Tumor Model Dose Frequency & Route Treatment Duration Efficacy Outcome
Various ALK+ Xenografts (ALCL, NSCLC, neuroblastoma) 30 mg/kg Twice daily, Oral Not Specified Dose-dependent antitumor activity; complete/near-complete tumor regressions
Sup-M2 Tumor Xenografts 55 or 100 mg/kg Twice daily, Oral 4 weeks Sustained tumor regression in all mice; no tumor reemergence for >60 days post-treatment
Primary Human ALCL Tumor Grafts 55 or 100 mg/kg Twice daily, Oral 2 weeks Sustained tumor regression in all mice; no tumor reemergence for >60 days post-treatment
General ALK+ Models (for target inhibition) 30 mg/kg Single dose, Oral N/A >90% target inhibition (ALK tyrosine phosphorylation) sustained for >12 hours

Experimental Protocol Summary

The following workflow visualizes the key stages of the in vivo efficacy study for this compound.

G In Vivo Efficacy Study Workflow for this compound start Start: Implant ALK+ tumor cells (ALCL, NSCLC, Neuroblastoma) in immunodeficient mice group Randomize mice into treatment and control groups start->group dosing Administer this compound orally (Doses: 30, 55, 100 mg/kg, twice daily) group->dosing monitor_tx Monitor during treatment: Tumor volume & animal body weight dosing->monitor_tx assess Assess endpoints: Tumor growth inhibition & regression monitor_tx->assess follow_up Post-treatment follow-up: Monitor for tumor reemergence assess->follow_up analyze Analyze data: Efficacy and tolerability follow_up->analyze

Key Methodological Details
  • Animal Models: The study used immunodeficient mice implanted with human ALK-positive cancer cells, including SUDHL-1 (ALCL), H3122 (NSCLC), and neuroblastoma models [1].
  • Dosing Preparation: this compound was administered orally, but the specific formulation vehicle used to prepare the drug suspension was not detailed in the available source [1].
  • Efficacy Assessment: Primary efficacy was determined by measuring tumor volume over time and comparing it to control groups. A key finding was sustained tumor regression even after treatment cessation [1].
  • Tolerability: The study reported that administration of this compound was well tolerated in mice and rats, though specific criteria for this assessment were not provided [1].

Mechanism of Action & Pharmacodynamic Profile

This compound is a highly potent and selective oral inhibitor of Anaplastic Lymphoma Kinase (ALK). The diagram below illustrates its mechanism of action and key pharmacodynamic properties.

G This compound Mechanism and Pharmacodynamics ALK ALK Fusion Oncogene (e.g., NPM-ALK, EML4-ALK) signaling Constitutive Signaling Activation ALK->signaling survival Promotes Tumor Cell Proliferation & Survival signaling->survival cep This compound Binding (Potent, Selective ALK Inhibition) inhibition Inhibition of ALK Autophosphorylation cep->inhibition downstream Blockade of Downstream STAT3, mTORC1, Akt, Erk1/2 inhibition->downstream pd Key Pharmacodynamic Finding: >90% Target Inhibition for >12 hours (30 mg/kg single oral dose) inhibition->pd outcome Cytotoxicity & Tumor Regression downstream->outcome

Important Considerations for Application

  • Confirm Vehicle and Formulation: The exact composition of the dosing vehicle is a critical missing detail you must confirm from the original primary literature or through empirical testing.
  • Model Dependency is Key: The efficacy of this compound is specific to ALK-driven models. The source notes "marginal antitumor activity" in ALK-negative tumors, so ensure your model's ALK status is confirmed [1].
  • Explore Updated Alternatives: As this data is from 2011, this compound is likely a research tool. For translational studies, investigate newer, clinically relevant ALK inhibitors like Crizotinib, Ceritinib, or Alectinib.

Reference

  • [1] this compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers. (2011). Molecular Cancer Therapeutics.

References

CEP-28122 cellular assay IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of CEP-28122

The table below summarizes the core quantitative data for this compound from preclinical studies:

Parameter Value Experimental Context
ALK Enzymatic IC₅₀ 1.9 nM Enzyme-based TRF (Time-Resolved Fluorescence) assay [1].
Cellular Activity (ALCL) ~60 nM (EC₅₀) Concentration for half-maximal cytotoxicity in Karpas-299 anaplastic large cell lymphoma cells [2].
In Vivo Efficacy (Dose) 30-100 mg/kg (BID) Oral dose leading to complete/near-complete tumor regression in ALK-positive xenograft models [2].
In Vivo Target Inhibition >90% (for >12 hrs) Inhibition of ALK tyrosine phosphorylation in tumors after a single 30 mg/kg oral dose [2].
Flt4 (VEGFR-3) IC₅₀ 46 nM Demonstrates selectivity, as this is ~24-fold less potent than its inhibition of ALK [1].

Detailed Experimental Protocols

Protocol 1: Determining Cellular ALK Phosphorylation Inhibition

This protocol assesses the ability of this compound to inhibit ALK phosphorylation in cultured cells [1] [2].

  • Cell Culture: Maintain ALK-positive cancer cell lines (e.g., Karpas-299 [ALCL], H3122 [NSCLC], SY5Y [neuroblastoma]) in recommended media.
  • Compound Treatment: Treat cells at ~70-80% confluency with a concentration range of this compound (e.g., 0.1 nM to 10 µM) for 2 to 4 hours. Include a DMSO vehicle control.
  • Cell Lysis: Lyse cells post-treatment using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Immunoblotting:
    • Resolve 20-40 µg of total protein via SDS-PAGE.
    • Transfer to a PVDF membrane.
    • Probe with primary antibodies against phospho-ALK (Tyr1604) and total ALK.
    • Use β-Actin or GAPDH as a loading control.
  • Detection & Analysis: Detect bands using a chemiluminescence system. Quantify band density to determine the concentration of this compound that inhibits ALK phosphorylation by 50% (IC₅₀).
Protocol 2: Cellular Proliferation/Cytotoxicity Assay

This protocol evaluates the antiproliferative and cytotoxic effects of this compound on ALK-driven cancer cells [1] [2].

  • Cell Seeding: Seed cells into 96-well plates at a density optimized for linear growth over the assay period (e.g., 2,000-5,000 cells/well).
  • Compound Treatment & Incubation: After 24 hours, treat cells with a serial dilution of this compound. Incubate for 72-96 hours.
  • Viability Readout: Measure cell viability using a standard MTS or MTT assay.
    • Add MTS reagent to each well.
    • Incubate for 1-4 hours at 37°C.
    • Measure the absorbance at 490 nm using a plate reader.
  • Data Analysis:
    • Normalize absorbance data: (Compound-treated / DMSO control) × 100%.
    • Fit the normalized data to a 4-parameter logistic model to calculate the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) [3].

ALK Signaling and Inhibitor Mechanism

The following diagram illustrates the ALK signaling pathway targeted by this compound and its downstream effects.

G ALK_Fusion ALK Fusion Gene (EML4-ALK, TFG-ALK) ALK_Activation Constitutive ALK Activation ALK_Fusion->ALK_Activation Downstream Downstream Signaling (STAT3, AKT, ERK1/2) ALK_Activation->Downstream Cellular_Effects Oncogenic Phenotype (Proliferation, Survival) Downstream->Cellular_Effects CEP_Treatment This compound Treatment CEP_Treatment->ALK_Activation  Potent Inhibition CEP_Treatment->Cellular_Effects  Cytotoxicity &  Tumor Regression

Experimental Workflow for Preclinical Evaluation

This diagram outlines the key stages of a comprehensive preclinical in vivo efficacy study for this compound [2].

G Start 1. Xenograft Establishment Step2 2. Animal Randomization & Baseline Measurements Start->Step2 Step3 3. Dosing Regimen (10-100 mg/kg, BID, PO) Step2->Step3 Step4 4. Tumor Monitoring (Caliper Measurements) Step3->Step4 Step5 5. Endpoint Analysis (Tumor Volume, p-ALK IHC) Step4->Step5

Research Applications & Notes

  • Mechanism of Action: this compound acts as a highly potent ATP-competitive inhibitor, blocking ALK's constitutive kinase activity and its downstream survival pathways [2].
  • Key Research Applications:
    • Target Validation: Confirming the role of ALK as a driver oncogene in ALCL, NSCLC, and neuroblastoma.
    • In Vivo Efficacy Modeling: Establishing xenograft models for evaluating antitumor activity and dosing regimens.
    • Resistance Studies: Investigating intrinsic and acquired resistance mechanisms, such as co-activation of other RTKs like EGFR and ERBB2 [4].
  • Critical Note on Form: The data presented here is for the This compound mesylate salt (Catalog No. T10759). The free base CAS number is 1022958-60-6 [1].

References

CEP-28122 ALK phosphorylation inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CEP-28122

This compound is a potent and selective orally active inhibitor of anaplastic lymphoma kinase (ALK), which has emerged as a promising molecular target for cancer therapy. ALK is constitutively activated in several human cancers due to chromosomal translocations, point mutations, and gene amplification [1]. This compound was shown to induce robust antitumor activity, including complete tumor regressions, in preclinical models of ALK-positive cancers, such as Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), and neuroblastoma [1]. Its favorable pharmaceutical and pharmacokinetic profile underscores its potential for clinical development.

ALK Signaling Pathway & Drug Inhibition

The diagram below illustrates the ALK-mediated signaling pathway and the mechanism of inhibition by this compound.

G cluster_normal Normal ALK Signaling cluster_cancer Constitutive Activation in Cancer cluster_inhibition This compound Mechanism Ligand Ligand ALK_Receptor ALK Receptor (Extracellular Domain) Ligand->ALK_Receptor Dimerization Receptor Dimerization ALK_Receptor->Dimerization Phosphorylation Auto- Phosphorylation Dimerization->Phosphorylation Downstream Activation of Downstream Pathways (e.g., STAT3, AKT) Phosphorylation->Downstream ConstitutiveSig Constitutive ALK Signaling Outcomes Cellular Proliferation & Survival Downstream->Outcomes BlockedSig Blocked Downstream Signaling ALK_Fusion Oncogenic ALK Fusion (e.g., NPM-ALK) ALK_Fusion->ConstitutiveSig CancerGrowth Uncontrolled Tumor Growth ConstitutiveSig->CancerGrowth Inhibition Inhibition of ALK Tyrosine Phosphorylation ConstitutiveSig->Inhibition CEP28122 This compound (ALK Inhibitor) CEP28122->Inhibition Inhibition->BlockedSig GrowthInhibition Growth Inhibition & Apoptosis BlockedSig->GrowthInhibition

Summary of Preclinical Efficacy Data

The table below summarizes key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound [1]

Experimental Model Assay Type Key Findings Dosage / Concentration
ALK-positive ALCL, NSCLC, and Neuroblastoma Cells Cellular ALK Phosphorylation Potent inhibition of cellular ALK tyrosine phosphorylation IC₅₀ values in the low nanomolar range (high potency)
Cellular Growth Inhibition / Cytotoxicity Concentration-dependent growth inhibition and cytotoxicity IC₅₀ / GI₅₀ values in the low nanomolar range
ALK-positive Tumor Xenografts (Mice) In Vivo Target Engagement Substantial ALK inhibition (>90%) for >12 hours Single oral dose of 30 mg/kg
Antitumor Efficacy (ALCL, NSCLC, Neuroblastoma) Dose-dependent antitumor activity; complete/near complete tumor regressions 30 mg/kg twice daily or higher
Sustained Tumor Regression (Sup-M2 Xenografts) Sustained tumor regression with no reemergence for >60 days post-treatment 55 or 100 mg/kg twice daily for 2-4 weeks
ALK-negative Tumor Xenografts Antitumor Efficacy Marginal antitumor activity Same dosing regimens as above

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the key steps for the preclinical assessment of this compound's efficacy.

G Start Preclinical Evaluation of this compound InVitro In Vitro Assessment Start->InVitro InVivo In Vivo Assessment (Mouse Xenograft Models) Start->InVivo PhosphoAssay Cellular ALK Phosphorylation Assay InVitro->PhosphoAssay GrowthAssay Cellular Growth Inhibition Assay InVitro->GrowthAssay DataAnalysis Data Analysis & Conclusion PhosphoAssay->DataAnalysis GrowthAssay->DataAnalysis PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Study InVivo->PKPD EfficacyStudy Dose-Ranging Efficacy Study InVivo->EfficacyStudy SustainedReg Sustained Regression Study InVivo->SustainedReg PKPD->DataAnalysis EfficacyStudy->DataAnalysis SustainedReg->DataAnalysis

General Guidance for Key Experimental Protocols

While the search results confirm the experiments performed, they do not contain the granular, step-by-step laboratory protocols. The following guidance outlines the standard methodology based on the described experiments.

Cellular ALK Phosphorylation Inhibition Assay

This assay measures the direct target engagement of this compound in cells.

  • Cell Lines: Use ALK-positive cancer cell lines (e.g., SU-DHL-1 for ALCL, H3122 for NSCLC with EML4-ALK) alongside ALK-negative controls.
  • Treatment: Seed cells and allow them to adhere. Treat with a concentration range of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a predetermined period (e.g., 2-4 hours).
  • Cell Lysis and Immunoblotting: Lyse cells and quantify total protein. Resolve equal protein amounts by SDS-PAGE and transfer to a membrane.
  • Detection: Immunoblot using a primary antibody against phosphorylated ALK (e.g., pTyr1604). Subsequently, strip and re-probe the membrane with an antibody against total ALK and a loading control (e.g., GAPDH, β-Actin) to confirm equal loading and specificity.
  • Data Analysis: Quantify band intensities. The concentration that inhibits 50% of phosphorylation (IC₅₀) can be calculated using non-linear regression analysis.
Cellular Growth Inhibition / Cytotoxicity Assay

This assesses the functional consequence of ALK inhibition on cell viability.

  • Cell Culture: Maintain ALK-positive and negative cell lines in appropriate media.
  • Compound Treatment: Plate cells at a low density. The next day, treat with a serial dilution of this compound. Each concentration should be tested in multiple replicates (e.g., triplicate or more). Include a vehicle control and a blank (media only).
  • Incubation and Viability Measurement: Incubate for a set period (e.g., 72-96 hours). Cell viability can be measured using assays like MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content as a proxy for live cells.
  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. The GI₅₀ value (concentration causing 50% growth inhibition) can be determined from the dose-response curve.

Limitations and Future Directions

A primary challenge in ALK-targeted therapy is the emergence of acquired resistance, often through on-target ALK mutations or alternative pathway activation [2]. The preclinical success of this compound supports the development of next-generation ALK inhibitors, such as alectinib, brigatinib, and lorlatinib, which have been developed to overcome resistance and exhibit improved CNS penetration [2].

References

Comprehensive Application Notes and Protocols for CEP-28122 Oral Administration in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ALK Biology and CEP-28122

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily that has emerged as a critical therapeutic target in multiple human cancers. ALK undergoes constitutive activation through various genetic alterations including chromosomal rearrangements, point mutations, and gene amplification, driving oncogenic signaling in several malignancies. The discovery of ALK rearrangements in anaplastic large cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma has established this kinase as a promising target for molecular therapy. ALK fusion proteins, particularly NPM-ALK in ALCL and EML4-ALK in NSCLC, activate numerous downstream signaling pathways including STAT3, AKT, and ERK, promoting cell proliferation, survival, and metabolic reprogramming. [1] [2]

This compound is a highly potent and selective orally active ALK inhibitor that demonstrated robust antitumor activity in preclinical models of ALK-positive cancers. As a 2,4-diarylaminopyrimidine analogue (DAAPalogue), this compound exhibits favorable pharmaceutical properties and pharmacokinetic profile, making it an ideal candidate for preclinical development and mechanistic studies. The compound was specifically designed to overcome limitations of first-generation ALK inhibitors, particularly in addressing crizotinib resistance mechanisms and improving central nervous system penetration. This document provides comprehensive application notes and experimental protocols for evaluating this compound in preclinical models, supporting drug development efforts for ALK-driven malignancies. [3] [4]

Compound Properties and Efficacy Profiles

Biochemical and Cellular Characteristics

This compound demonstrates excellent potency against recombinant ALK kinase activity and effectively inhibits cellular ALK tyrosine phosphorylation in ALK-positive cancer cells. The compound exhibits high selectivity for ALK compared to other kinases, minimizing off-target effects in preclinical models. In cellular assays, this compound induces concentration-dependent growth inhibition and cytotoxicity specifically in ALK-positive cancer cell lines, including ALCL, NSCLC, and neuroblastoma models, while showing minimal activity in ALK-negative cells. The therapeutic window is substantial, with significant antitumor efficacy observed at well-tolerated doses in murine models. [3]

In Vivo Antitumor Efficacy

This compound demonstrates dose-dependent antitumor activity in multiple ALK-positive tumor xenograft models following oral administration. Complete or near-complete tumor regressions have been observed across various ALK-driven cancer models with sustained duration of response.

Table 1: Antitumor Efficacy of this compound in Preclinical Models [3]

Tumor Model Dosing Regimen Efficacy Outcome Duration of Response
ALK-positive ALCL 30 mg/kg BID Complete tumor regression Sustained >60 days post-treatment
ALK-positive NSCLC 30 mg/kg BID Near-complete regression Sustained during treatment period
Neuroblastoma 30 mg/kg BID Significant tumor growth inhibition Dose-dependent
Sup-M2 tumor xenografts 55-100 mg/kg BID for 4 weeks Complete regression in all mice No recurrence for >60 days post-treatment
Primary human ALCL grafts 55-100 mg/kg BID for 2 weeks Sustained tumor regression Complete response in all models

Experimental Protocols

Formulation and Administration

Formulation Preparation: this compound should be prepared as a homogeneous suspension in 0.5% methylcellulose with 0.1% Tween-80 for oral administration in rodent models. Prepare fresh daily by first dispersing methylcellulose in purified water while stirring continuously, then adding Tween-80 followed by gradual incorporation of this compound powder. Maintain continuous stirring until a uniform suspension is achieved without visible particles or settling. Vehicle control should be prepared identically without the active compound. [3]

Dosing Regimens: Based on efficacy studies, the recommended dosing regimen for antitumor efficacy evaluation is 30 mg/kg twice daily (BID) for initial studies, with higher doses (55-100 mg/kg BID) for more advanced or resistant models. Administer doses approximately 8-10 hours apart to maintain continuous ALK inhibition. The optimal dosing duration varies by model: 2-4 weeks for established xenografts, with extended treatment for evaluating sustained responses. [3]

In Vivo Pharmacodynamic Studies

Tumor Xenograft Models: Establish ALK-positive tumor xenografts in immunocompromised mice (e.g., athymic nude or SCID mice) by subcutaneous implantation of 5×10⁶ ALK-positive cancer cells (SUDHL-1, SUP-M2, or H3122 lines) in the flank region. Allow tumors to reach 150-200 mm³ before initiating treatment. Randomize animals into control and treatment groups (n=10 per group) ensuring comparable mean tumor volumes across groups. [3] [1]

Tissue Collection and Processing: For pharmacodynamic assessments, collect tumor tissues at predetermined time points (e.g., 2, 6, 12, and 24 hours) after single-dose administration. Immediately following euthanasia, excise tumors and divide each for multiple analyses: flash-freeze portion in liquid nitrogen for phosphoprotein analysis, preserve portion in RNAlater for gene expression studies, and fix portion in 10% neutral buffered formalin for immunohistochemistry. [3] [1]

Biomarker Analysis: Assess ALK target engagement by measuring phospho-ALK (Y1604) levels using Western blotting with specific antibodies. Process frozen tumor tissues by homogenization in RIPA buffer containing protease and phosphatase inhibitors. Perform electrophoresis and transfer to PVDF membranes, then probe with anti-pALK and total ALK antibodies. Quantitative analysis should demonstrate >90% inhibition of ALK phosphorylation at 6 hours post-dose with substantial suppression maintained for >12 hours following 30 mg/kg dose. [3] [1]

Toxicity and Tolerability Assessment

Animal Monitoring: Conduct daily observations for clinical signs of toxicity including lethargy, hunched posture, ruffled fur, or abnormal breathing. Record body weight measurements three times weekly as a sensitive indicator of systemic toxicity. Perform detailed clinical examinations twice weekly assessing behavior, food and water consumption, and neurological status. [3] [5]

Tolerability Endpoints: At study termination, collect and weigh critical organs (liver, kidneys, spleen, heart, lungs) for relative organ weight calculations. Collect blood samples for clinical pathology analysis including complete blood count and serum chemistry (ALT, AST, BUN, creatinine). Process tissues for histopathological examination by fixation in 10% neutral buffered formalin for 48 hours, followed by paraffin embedding, sectioning, and H&E staining. [5]

Table 2: Protocol for Short-Term Toxicity Assessment in Rodents [5]

Parameter Frequency Methodology Acceptance Criteria
Body weight 3 times weekly Electronic scale <10% loss from baseline
Clinical observations Daily Standardized scoring system No severe abnormal findings
Food consumption Weekly Measured weight of provided food <20% reduction from control
Clinical pathology Study termination Hematology analyzer, clinical chemistry Values within historical reference ranges
Organ weights Study termination Analytical balance No significant differences from control
Histopathology Study termination H&E staining, light microscopy No compound-related pathological findings

Signaling Pathways and Mechanistic Studies

ALK Signaling Network

ALK activation triggers multiple downstream signaling cascades that promote oncogenesis. The primary signaling pathways include JAK-STAT, PI3K-AKT, and RAS-RAF-MEK-ERK, which collectively regulate critical cellular processes including proliferation, metabolism, and survival. In ALK-positive cancers, the STAT3 pathway is particularly important, with constitutive activation driving expression of genes involved in cell cycle progression (Cyclin D1) and apoptosis resistance (Bcl-2, Bcl-xL). Additionally, ALK fusion proteins activate metabolic reprogramming through upregulation of NAMPT, the rate-limiting enzyme in the NAD salvage pathway, creating metabolic dependencies that can be therapeutically targeted. [1] [2]

G ALK ALK Fusion Protein STAT3 STAT3 ALK->STAT3 Activates AKT AKT ALK->AKT Activates ERK ERK ALK->ERK Activates NAMPT NAMPT STAT3->NAMPT Induces Proliferation Proliferation STAT3->Proliferation Promotes Survival Survival AKT->Survival Enhances ERK->Proliferation Stimulates Metabolism Metabolism NAMPT->Metabolism Drives CEP28122 This compound CEP28122->ALK Inhibits

Diagram 1: ALK Signaling Pathways and this compound Mechanism of Action. This compound potently inhibits ALK fusion proteins, blocking downstream activation of STAT3, AKT, and ERK signaling pathways. This inhibition suppresses tumor proliferation, enhances apoptosis, and disrupts oncogene-driven metabolic reprogramming through NAMPT regulation.

Combination Therapy Strategies

NAMPT Inhibition Synergy: Research demonstrates that ALK signaling upregulates NAMPT expression through STAT3-mediated transcriptional activation, creating metabolic vulnerability in ALK-positive cancers. Combining this compound with NAMPT inhibitors (FK866/daporinad) enhances antitumor efficacy by dual targeting of oncogenic signaling and metabolic dependencies. This approach simultaneously inhibits kinase activity and depletes intracellular NAD pools, leading to energetic crisis and enhanced apoptosis in ALK-positive cells. [1]

Overcoming Resistance: Preclinical studies support combining this compound with other targeted agents to address acquired resistance. EGFR inhibition (afatinib) can restore sensitivity in models with EGFR bypass signaling, while mTOR inhibition (sirolimus) enhances efficacy against resistant clones. These combinations provide rationale for sequential treatment strategies in the clinical setting. [6] [7]

Therapeutic Potential and Development Considerations

Translation to Clinical Application

This compound represents an important step in the evolution of ALK inhibitors, addressing key limitations of first-generation agents. The compound's favorable pharmacokinetics and robust preclinical efficacy supported its clinical translation, though it has been superseded by later-generation ALK inhibitors in development pipelines. The pharmacodynamic and mechanistic insights gained from this compound studies have informed the development of subsequent ALK-targeted therapies, particularly regarding dosing strategies needed to maintain continuous ALK suppression and prevent resistance emergence. [3] [6]

The preclinical data generated with this compound continues to provide valuable insights for combination therapy approaches and resistance management in ALK-positive cancers. The demonstrated activity in multiple ALK-driven models supports the broader principle that potent and selective ALK inhibition can achieve substantial tumor regressions across histological boundaries, highlighting the importance of molecular profiling in treatment selection. [3] [7]

Technical Considerations for Preclinical Evaluation

Model Selection: Choosing appropriate preclinical models is critical for meaningful evaluation of this compound. Cell line-derived xenografts (SUDHL-1, SUP-M2, Karpas 299 for ALCL; H3122 for NSCLC) provide reproducible systems for efficacy assessment, while patient-derived xenografts better recapitulate tumor heterogeneity and therapeutic responses. For resistance studies, engineered lines with known resistance mutations (L1196M, G1202R, C1156Y) should be utilized. [3] [6] [1]

Study Design Considerations: Adequate sample sizes (minimum n=10 per group) ensure statistical power to detect significant antitumor effects. Randomization procedures should balance starting tumor volumes across groups to minimize bias. Inclusion of positive control groups (crizotinib or other ALK inhibitors) provides benchmark comparisons. Pharmacodynamic endpoints should be integrated at multiple time points to confirm target engagement and guide dosing schedules. [3] [5]

G Start Study Initiation CellPrep Cell Line Preparation Start->CellPrep Implant Tumor Implantation CellPrep->Implant Randomize Group Randomization Implant->Randomize Tumor volume 150-200 mm³ Treatment Compound Administration Randomize->Treatment Monitoring Tumor Monitoring Treatment->Monitoring Twice daily dosing 14-28 days PD Pharmacodynamic Assessment Treatment->PD 2, 6, 12, 24h post-dose PK Pharmacokinetic Analysis Treatment->PK Multiple time points Analysis Endpoint Analysis Monitoring->Analysis Tox Toxicity Evaluation Monitoring->Tox Daily observations Body weight 3x/week

Diagram 2: Preclinical Evaluation Workflow for this compound. The comprehensive assessment includes tumor implantation, randomized treatment groups, continuous monitoring, and multimodal endpoint analysis to fully characterize compound efficacy, pharmacokinetics, and tolerability.

Conclusion

This compound represents a valuable tool compound for investigating ALK biology and validating ALK as a therapeutic target in preclinical models. The detailed protocols provided herein enable rigorous evaluation of antitumor efficacy, pharmacodynamic modulation, and tolerability profiles following oral administration. The robust activity demonstrated across multiple ALK-positive cancer models, combined with a favorable safety profile, supports the continued use of this compound as a benchmark compound in ALK inhibitor development. Researchers should consider these application notes when designing studies to explore novel combination strategies, resistance mechanisms, and translational approaches for ALK-driven malignancies.

References

Comprehensive Application Notes and Protocols for CEP-28122

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Profile of CEP-28122

This compound is a highly potent, selective, and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is constitutively activated in various human cancers due to chromosomal translocations, point mutations, and gene amplification. It has emerged as an excellent molecular target for cancer therapy. [1] [2]

The table below summarizes the key physicochemical characteristics of this compound: [3] [4]

Property Specification
CAS Number 1022958-60-6
Molecular Formula C₂₈H₃₅ClN₆O₃
Molecular Weight 539.07 g/mol [3] [5] [4]
Purity ≥98% [3]
Physical Appearance Solid powder [3] [4]
Storage (Powder) -20°C for 3 years; 4°C for 2 years [3]

Stock Solution Preparation

The following section outlines the standard procedure for preparing a stock solution of this compound. Always wear appropriate personal protective equipment (PPE) and work in a fume hood when handling the powder and solvents.

Recommended Solvents
  • DMSO is the most commonly used solvent for preparing stock solutions of this compound. [3] [4]
  • Alternative solvents include DMF (Dimethylformamide) or, for specific in vivo formulations, a mixture of solvents like PEG300, Tween 80, and saline. [3] [4]
Preparation Protocol
  • Calculate Mass: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., 10 mM, 25 mg/mL).
  • Weigh Compound: Accurately weigh the required amount of this compound powder using an analytical balance.
  • Transfer to Vial: Transfer the powder to a clean, sterile vial or tube.
  • Add Solvent: Add the calculated volume of solvent (e.g., DMSO) to the vial. For a 10 mM stock solution, you would add 1.855 mL of solvent per 1 mg of this compound. [3]
  • Mix Thoroughly: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution.

The table below provides a quick reference for preparing common stock solution concentrations: [3]

Desired Concentration Amount of this compound Volume of Solvent
1 mM 0.539 mg 1 mL
5 mM 2.695 mg 1 mL
10 mM 5.391 mg 1 mL

Storage and Stability

Proper storage is critical for maintaining the stability and activity of your stock solutions.

  • Stock Solution (in solvent): For short-term storage (approximately one month), solutions can be kept at -20°C. For long-term storage (up to 6 months), it is recommended to store solutions at -80°C. [3]
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes before freezing.
  • General Handling: Keep the container tightly sealed in a cool, well-ventilated area. Avoid exposing the compound or its solutions to direct sunlight. [6]

In Vivo Formulation Guidelines

For animal studies, this compound has demonstrated robust antitumor activity in ALK-positive xenograft models when administered orally. [1] The following formulations have been referenced for in vivo use. Note: These are example protocols, and conditions should be optimized for your specific experimental model.

Oral Administration Formulations
  • Suspension in 0.5% CMC-Na: [3]
    • Prepare a 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) solution by dissolving 0.5 g of CMC-Na in 100 mL of purified water. Mix until clear.
    • Add the calculated mass of this compound powder to the 0.5% CMC-Na solution.
    • Mix thoroughly to create a homogeneous suspension. For example, adding 250 mg of this compound to 100 mL of 0.5% CMC-Na will yield a 2.5 mg/mL working solution. [3]
Injectable Formulations
  • Injection Formulation 1 (for IP/IV/IM/SC): [3]
    • Ratio: DMSO : Tween 80 : Saline = 10 : 5 : 85
    • Preparation: First, dissolve this compound in a small volume of DMSO. Then, add Tween 80 and mix. Finally, dilute with saline to the final volume.
  • Injection Formulation 2: [3]
    • Ratio: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

G Start Start: In Vivo Formulation Route Select Administration Route Start->Route Oral Oral Formulation Route->Oral Oral Inject Injectable Formulation Route->Inject Injection OralMethod Suspension in 0.5% CMC Na Oral->OralMethod OralSteps 1. Prepare 0.5% CMC Na solution 2. Add this compound powder 3. Mix into suspension OralMethod->OralSteps InjectMethod1 Formulation 1: DMSO:Tween80:Saline (10:5:85) Inject->InjectMethod1 InjectMethod2 Formulation 2: DMSO:PEG300:Tween80:Saline (10:40:5:45) Inject->InjectMethod2 InjectSteps 1. Dissolve in DMSO first 2. Add excipients (Tween/PEG) 3. Dilute with saline InjectMethod1->InjectSteps InjectMethod2->InjectSteps

Safety and Handling Precautions

This compound is classified as hazardous and requires careful handling. [6]

  • Hazard Statements: [6]
    • H302: Harmful if swallowed.
    • H410: Very toxic to aquatic life with long-lasting effects.
  • Precautionary Measures: [6]
    • P264: Wash skin thoroughly after handling.
    • P270: Do not eat, drink, or smoke when using this product.
    • P273: Avoid release to the environment.
    • Always use appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
    • Handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.

Experimental Protocols from Literature

In Vitro Cellular Efficacy Assessment

The following methodology is derived from published studies on this compound:

  • Purpose: To assess the growth inhibition and cytotoxicity of this compound on ALK-positive cancer cell lines (e.g., anaplastic large-cell lymphoma - ALCL, non-small cell lung cancer - NSCLC, neuroblastoma). [1]
  • Procedure: [1]
    • Seed ALK-positive (e.g., KARPAS-299) and ALK-negative control cells in culture plates.
    • After cell adherence, treat with a concentration gradient of this compound (e.g., 0 nM to 1000 nM). DMSO should be used as a vehicle control.
    • Incubate for a predetermined time (e.g., 48-72 hours).
    • Assess cell viability using standard assays like MTT or CellTiter-Glo.
    • In parallel, to confirm target engagement, lysate cells after a shorter treatment (e.g., 2 hours) and analyze the levels of phosphorylated ALK and its downstream effectors via Western blot.
In Vivo Efficacy in Xenograft Models

Robust protocols for in vivo efficacy studies have been established:

  • Purpose: To evaluate the antitumor activity of this compound in mouse xenograft models of ALK-positive cancers. [1] [4]
  • Procedure: [1]
    • Implant ALK-positive tumor cells (e.g., Sup-M2 for ALCL) subcutaneously into immunodeficient mice (e.g., SCID or nu/nu mice).
    • Randomize mice into groups once tumors reach a predefined volume (e.g., 150-200 mm³).
    • Administer this compound orally. Dosing regimens from literature include:
      • 10 mg/kg twice daily
      • 30 mg/kg twice daily
      • 55 mg/kg twice daily
      • 100 mg/kg twice daily
    • Administer a vehicle control to a separate group.
    • Measure tumor volumes and animal body weights 2-3 times per week for the study duration (e.g., 2-4 weeks).
    • For pharmacodynamic analysis, a separate cohort can be dosed, and tumors harvested at various time points post-dosing to assess inhibition of ALK phosphorylation.

References

CEP-28122: In Vitro Cytotoxicity & Cell Viability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction CEP-28122 is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), which is a validated molecular target in cancers such as ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma [1] [2]. In vitro cytotoxicity assays are critical for establishing its preclinical efficacy profile by quantifying the compound's ability to inhibit the growth and viability of cancer cells.

The primary mechanism of action involves the potent inhibition of recombinant ALK activity and cellular ALK tyrosine phosphorylation, leading to growth inhibition and cytotoxicity in ALK-positive cancer cells [1] [2].

Summary of Experimental Data

The tables below consolidate the experimental models and key findings from the referenced studies.

Table 1: In Vitro Cytotoxicity Profiling of this compound

Cell Line Cancer Type ALK Status Assay Method Key Finding (Growth Inhibition/Cytotoxicity)
Karpas-299 [1] Anaplastic Large-Cell Lymphoma (ALCL) Positive (NPM-ALK) MTS Concentration-dependent
Sup-M2 [1] Anaplastic Large-Cell Lymphoma (ALCL) Positive (NPM-ALK) MTS Concentration-dependent
NCI-H2228 [1] Non-Small Cell Lung Cancer (NSCLC) Positive (EML4-ALK) MTS Concentration-dependent
H3122 [1] Non-Small Cell Lung Cancer (NSCLC) Positive (EML4-ALK) MTS Concentration-dependent
NB-1 [1] Neuroblastoma Positive MTS Concentration-dependent
NB-1691 [1] Neuroblastoma Positive MTS Concentration-dependent
HuT-102 [1] Lymphoma Negative MTS Marginal activity
Toledo [1] Leukemia Negative MTS Marginal activity
NCI-H1650 [1] Non-Small Cell Lung Cancer (NSCLC) Negative (EML4-ALK) MTS Marginal activity

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor Model ALK Status Dosage & Regimen Route Treatment Duration Key Efficacy Outcome
Sup-M2 (ALCL) Xenograft [2] Positive 3, 10, 30 mg/kg (twice daily) Oral 10 days Dose-dependent antitumor activity
NCI-H2228 (NSCLC) Xenograft [1] Positive 3, 10, 30 mg/kg (twice daily) Oral 10 days Dose-dependent antitumor activity
NB-1 (Neuroblastoma) Xenograft [1] Positive 3, 10, 30 mg/kg (twice daily) Oral 10 days Dose-dependent antitumor activity
Sup-M2 (ALCL) Xenograft [2] Positive 55 or 100 mg/kg (twice daily) Oral 4 weeks Sustained tumor regression
ALK-negative Xenograft [2] Negative 30 mg/kg (twice daily) Oral 10 days Marginal antitumor activity

Detailed Protocol: MTS Cell Viability Assay

This protocol is adapted from the method used to characterize this compound in the provided research [1]. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) to a colored formazan product by metabolically active cells, serving as an indicator of cell viability [3].

Workflow Overview The diagram below illustrates the key steps of the MTS assay procedure.

MTS_Workflow Seed Seed Cells in 96-well Plate Treat Treat with This compound Seed->Treat 24 hours Incubate Incubate (48-72 hours) Treat->Incubate Add Add MTS Reagent Incubate->Add Develop Incubate for Color Development (1-4 hours) Add->Develop Measure Measure Absorbance at 492 nm Develop->Measure Analyze Analyze Data Calculate % Viability Measure->Analyze

Materials

  • Cell Lines: ALK-positive (e.g., Karpas-299, Sup-M2, NCI-H2228) and ALK-negative control lines.
  • Test Compound: this compound, typically prepared as a 10 mM stock solution in DMSO, with subsequent serial dilutions in culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%) across all wells, including controls [1].
  • Assay Kit: Commercially available MTS assay kit, such as the CellTiter 96 Non-Radiocative Cell Proliferation Assay.
  • Equipment: 96-well tissue culture plates, CO₂ incubator, multi-channel pipettes, microplate reader.

Procedure

  • Cell Seeding: Harvest exponentially growing cells and seed them in 96-well plates at a density that ensures cells remain in the logarithmic growth phase throughout the assay (e.g., 2,000-10,000 cells per well in 100 µL of culture medium). Include wells with medium only as a background control.
  • Pre-incubation: Allow the cells to adhere and recover for approximately 24 hours in a standard culture incubator (37°C, 5% CO₂).
  • Compound Treatment: Prepare serial dilutions of this compound in culture medium to cover the desired concentration range (e.g., 0-10 µM). Aspirate the old medium from the plate and add 100 µL of the compound-containing medium to respective test wells. For controls, add medium with vehicle (e.g., 0.1% DMSO) to the negative control wells.
  • Incubation: Incubate the plate for 48 to 72 hours in the incubator to allow the compound to exert its cytotoxic/cytostatic effects [1].
  • Viability Measurement: After the incubation period, add the MTS reagent directly to each well (e.g., 20 µL per 100 µL of medium). Return the plate to the incubator for 1 to 4 hours to allow for color development [1].
  • Absorbance Reading: Measure the absorbance of the formazan product at 492 nm using a plate reader. Subtract the average absorbance of the background control (medium only) from all other readings.
  • Data Analysis:
    • Calculate the average absorbance for each treatment group and the vehicle control.
    • Percent Viability is calculated as: (Average Absorbance of Treated Group / Average Absorbance of Vehicle Control Group) × 100%.
    • Plot percent viability against the log of the compound concentration to generate dose-response curves. Calculate the IC₅₀ value (concentration that inhibits cell viability by 50%) using appropriate non-linear regression software.

Data Interpretation & Troubleshooting

Expected Results

  • In ALK-positive cell lines, this compound should induce concentration-dependent growth inhibition and cytotoxicity, yielding a characteristic sigmoidal dose-response curve and a low IC₅₀ value (in the nanomolar range, indicative of high potency) [1] [2].
  • ALK-negative control cell lines should show significantly less sensitivity (marginal activity), even at higher concentrations, confirming the compound's selectivity for ALK-dependent tumors [1] [2].

Troubleshooting Tips

  • High Background: Ensure that the test compound does not directly react with the MTS reagent or precipitate in the medium, which can cause interference. Include a control with compound in cell-free medium to check for this [3].
  • Poor Signal/Precision: Optimize the initial cell seeding density and the duration of color development with the MTS reagent for each cell line to ensure the signal is within the dynamic range of the plate reader.
  • High Variability: Use multi-channel pipettes for consistent reagent addition across the plate and perform experiments with multiple technical replicates (e.g., n=3 to 6 wells per condition).

Alternative & Supplementary Assays

While the MTS assay is excellent for measuring metabolic activity, incorporating assays with different principles provides a more comprehensive view of cytotoxicity.

Diagram of Multi-Assay Approach The following diagram illustrates how different assays can be used to investigate various aspects of cell health and death in response to this compound treatment.

Assay_Integration Compound This compound Treatment Assay1 Dye Exclusion (Trypan Blue) Compound->Assay1 Assay2 Fluorometric Assays (alamarBlue, CFDA-AM) Compound->Assay2 Assay3 Luminometric Assays (ATP Assay) Compound->Assay3 Assay4 Enzyme Release (LDH Assay) Compound->Assay4 a Assay1->a b Assay2->b c Assay3->c d Assay4->d Mechan1 Measures Membrane Integrity Mechan2 Measures Metabolic Activity/Enzymes Mechan3 Measures Cell Viability (ATP) Mechan4 Measures Membrane Damage a->Mechan1 b->Mechan2 c->Mechan3 d->Mechan4

Brief Descriptions of Other Assays

  • Dye Exclusion Assays (e.g., Trypan Blue): These simple assays distinguish live from dead cells based on membrane integrity. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue [3]. They are useful for direct cell counting but can be time-consuming for large sample sizes and may underestimate cell death [3].
  • Lactate Dehydrogenase (LDH) Assay: This colorimetric assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage. It is a direct marker of cytotoxicity but requires caution in co-culture systems as it cannot differentiate LDH released from target versus effector cells [3] [4].
  • Adenosine Triphosphate (ATP) Assay: This luminometric assay quantifies intracellular ATP levels, which correlate with the number of metabolically active viable cells. It is highly sensitive and is considered one of the most robust methods for measuring cell viability and cytotoxicity [3].

Conclusion

The in vitro assessment of this compound using the MTS assay effectively demonstrates its potent and selective cytotoxicity against ALK-positive cancer cell lines. The detailed protocol and data interpretation guide provided here offer a reliable framework for researchers to evaluate the efficacy of this promising ALK inhibitor in a preclinical setting. Employing a combination of these cytotoxicity assays can further strengthen the mechanistic understanding of the compound's biological activity.

References

CEP-28122 Pharmacodynamic Assessment: An Application Guide for Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CEP-28122

This compound is a highly potent, selective, and orally bioavailable diaminopyrimidine-derived inhibitor of Anaplastic Lymphoma Kinase (ALK). It was developed as a targeted therapeutic agent for cancers driven by ALK alterations, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma [1] [2]. Its mechanism of action involves competitive inhibition of ATP binding to the ALK kinase domain, leading to suppression of ALK autophosphorylation and downstream signaling pathways that drive tumor cell proliferation and survival [1]. This application note provides a consolidated guide to the pharmacodynamic (PD) assessment protocols for this compound, detailing the experimental methodologies used to characterize its biological activity, efficacy, and mechanisms of action in preclinical models.

Key Pharmacodynamic Properties and Mechanisms

The pharmacodynamic profile of this compound establishes it as a potent and selective ALK inhibitor. The table below summarizes its core PD properties and the biological consequences of ALK inhibition in relevant models.

Table 1: Key Pharmacodynamic Properties of this compound

Property Description Experimental Context
Potency (IC₅₀) 1.9 nM for recombinant ALK kinase activity [2] [3] In vitro enzymatic assay
Target Selectivity Highly selective for ALK; minimal activity against other kinases [1] Broad kinase panel screening
Cellular Mechanism Inhibits ALK tyrosine phosphorylation (Y1604) and downstream signaling (STAT3, AKT, ERK1/2) [1] [3] ALK-positive cell lines (e.g., Sup-M2, Karpas-299)
Cellular Outcome Induces growth inhibition & cytotoxicity; activates caspase 3/7 [1] [3] ALK-positive ALCL, NSCLC, and neuroblastoma cell lines
In Vivo Efficacy Dose-dependent antitumor activity & tumor regression in xenograft models [1] Mouse xenografts (e.g., Sup-M2, Karpas-299)

The activity of this compound is contingent upon the presence of oncogenic ALK. The diagram below illustrates the core signaling pathway driven by the NPM1-ALK fusion oncoprotein and the points of inhibition by this compound.

g1_alk_pathway NPM1-ALK Oncogenic Signaling and Inhibition NPM_ALK NPM1-ALK Fusion (Constitutively Active) Downstream Downstream Signaling (STAT3, AKT, ERK1/2) NPM_ALK->Downstream Outcomes Cell Proliferation & Survival Downstream->Outcomes CEP28122 This compound CEP28122->NPM_ALK Inhibits Autophosphorylation

Figure 1: this compound inhibits the constitutively active NPM1-ALK fusion protein, blocking its downstream survival and proliferation signals. This pathway is typical in ALK-positive Anaplastic Large Cell Lymphoma (ALCL).

In Vitro Pharmacodynamic Assessment Protocols

In vitro assays are fundamental for establishing the direct cellular effects and potency of this compound.

Cellular Growth Inhibition and Cytotoxicity Assay

This protocol assesses the compound's ability to inhibit the growth and viability of ALK-positive cancer cells.

  • Objective: To determine the concentration-dependent anti-proliferative and cytotoxic effects of this compound on ALK-driven cancer cell lines.
  • Materials:
    • Cell Lines: ALK-positive (e.g., Karpas-299, SUP-M2 for ALCL; NCI-H2228 for NSCLC) and ALK-negative control lines (e.g., Toledo, HuT-102) [1] [3].
    • Compound: this compound dissolved in DMSO to create a high-concentration stock (e.g., 10 mM), followed by serial dilution in culture medium [3].
  • Procedure:
    • Seed cells in 96-well plates at a density that ensures logarithmic growth.
    • After cell adherence, treat with this compound across a concentration range (e.g., 3 nM to 10 µM) for a defined period (e.g., 48 hours) [3].
    • Use a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the number of viable cells.
    • Calculate the percentage of growth inhibition relative to vehicle (DMSO)-treated control cells.
    • Plot dose-response curves to determine the GI₅₀/IC₅₀ values (concentration causing 50% growth inhibition) [1].
  • Key Findings:
    • This compound treatment led to concentration-dependent growth inhibition in ALK-positive Karpas-299 and Sup-M2 cells, with high potency (IC₅₀ in the nanomolar range) [1] [3].
    • ALK-negative cell lines were significantly less sensitive, confirming the compound's selectivity [1].
Analysis of ALK Phosphorylation and Downstream Signaling

This protocol evaluates the direct target engagement and consequent modulation of signaling pathways.

  • Objective: To confirm that this compound inhibits the phosphorylation of ALK and its key downstream effectors.
  • Materials:
    • ALK-positive cell lines (e.g., Sup-M2).
    • Antibodies for Western Blot: Anti-phospho-ALK (Y1604), anti-total ALK, anti-phospho-STAT3 (Y705), anti-phospho-AKT (S473), anti-phospho-ERK1/2 (T202/Y204), and corresponding total protein antibodies. β-actin serves as a loading control [1] [4] [3].
  • Procedure:
    • Culture cells and treat with this compound at varying concentrations (e.g., 30, 100, 300, 1000 nM) for a short duration (e.g., 2 hours) to assess acute signaling changes [3].
    • Lyse cells and extract proteins.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Incubate the membrane with specific primary and secondary antibodies.
    • Detect bands using chemiluminescence and visualize.
  • Key Findings:
    • This compound substantially suppressed NPM-ALK phosphorylation and the phosphorylation of its downstream effectors STAT3, AKT, and ERK1/2 in Sup-M2 cells in a concentration-dependent manner [1] [3].
    • This confirms effective on-target engagement and disruption of oncogenic signaling.
Caspase 3/7 Activation Assay (Apoptosis)

This protocol measures the induction of programmed cell death, a key mechanism of cytotoxicity.

  • Objective: To quantify the activation of executioner caspases as a marker of apoptosis.
  • Materials:
    • ALK-positive cell lines.
    • Caspase-Glo 3/7 Assay kit or equivalent.
  • Procedure:
    • Seed cells in a white-walled 96-well plate.
    • Treat with this compound for 24-48 hours.
    • Add an equal volume of Caspase-Glo 3/7 reagent to each well.
    • Incubate and measure luminescence, which is proportional to caspase activity [1].
  • Key Findings:
    • Treatment with this compound resulted in concentration-related caspase 3/7 activation in ALK-positive cells, confirming the induction of apoptotic cell death [1] [3].

In Vivo Pharmacodynamic and Efficacy Assessment

In vivo studies are critical for evaluating the compound's activity in a complex biological system and guiding potential clinical development.

Mouse Tumor Xenograft Models

This protocol outlines the use of human tumor xenografts in immunocompromised mice to assess the antitumor efficacy of this compound.

  • Objective: To evaluate the dose-dependent efficacy and tolerability of orally administered this compound in suppressing tumor growth and achieving regression.
  • Materials:
    • Animals: Female SCID or nu/nu mice (6-8 weeks old) [1] [3].
    • Tumor Cells: ALK-positive (e.g., Sup-M2 ALCL) and ALK-negative (e.g., HCT-116 colon carcinoma) cells for subcutaneous implantation.
  • Procedure:
    • Establish tumors by injecting cells subcutaneously into the flank.
    • Randomize mice into groups with similar average tumor volumes once tumors are palpable.
    • Administer this compound orally (e.g., via gavage) at predetermined doses (e.g., 3, 10, 30 mg/kg) in a suitable vehicle. A common regimen is twice daily (BID) [1].
    • Monitor and record tumor volumes and body weights regularly throughout the study (e.g., 12-24 days).
    • At the end of the treatment period, analyze data to calculate Tumor Growth Inhibition (TGI).
  • Key Findings:
    • This compound produced dose-dependent antitumor activity in ALK-positive Sup-M2 xenografts, with complete or near-complete tumor regressions observed at 30 mg/kg BID and higher [1].
    • The compound showed no significant antitumor activity in ALK-negative HCT-116 xenografts, confirming its selective mechanism of action [1] [3].
    • Treatment was reported to be well tolerated in mice and rats, with no overt signs of toxicity [1].
In Vivo Target Engagement Analysis

This protocol correlates antitumor efficacy with the degree and duration of ALK inhibition in the tumor tissue.

  • Objective: To measure the inhibition of ALK phosphorylation in tumors following a single dose of this compound.
  • Materials:
    • Tumor-bearing mice from the xenograft model.
    • Tools for protein analysis (as in Section 3.2).
  • Procedure:
    • Administer a single oral dose of this compound (e.g., 30 mg/kg) to mice with established tumors.
    • At predetermined time points post-dose (e.g., 2, 6, 12, 24 hours), euthanize animals and collect tumor tissues.
    • Process the tumors for Western blot analysis to assess levels of phospho-ALK and total ALK [1].
  • Key Findings:
    • A single 30 mg/kg dose of this compound led to substantial inhibition of ALK tyrosine phosphorylation (>90%) in tumor xenografts, with this high level of target suppression lasting for more than 12 hours [1]. This pharmacodynamic profile supported the use of a twice-daily dosing schedule in efficacy studies.

Experimental Workflow and Data Integration

The comprehensive preclinical pharmacodynamic assessment of a compound like this compound follows a logical cascade from in vitro confirmation to in vivo validation. The workflow below summarizes this multi-stage process.

g2_assessment_workflow Preclinical PD Assessment Workflow for this compound Start Identify ALK-Positive Cell Models Step1 In Vitro PD Assessment - Cellular Potency (IC₅₀) - Target Modulation (p-ALK) - Apoptosis (Caspase 3/7) Start->Step1 Step2 In Vivo PD Assessment - Single-dose p-ALK modulation in tumors - Determine duration of action Step1->Step2 Step3 In Vivo Efficacy Study - Multi-dose tumor growth inhibition - Establish efficacious dose (e.g., 30 mg/kg BID) Step2->Step3 Step4 Data Integration & Analysis - Correlate target engagement with efficacy - Assess therapeutic window Step3->Step4

Figure 2: A sequential workflow for the preclinical pharmacodynamic and efficacy assessment of this compound, from initial in vitro characterization to final data integration.

Data Summary Tables

The following tables consolidate quantitative data from key experiments to facilitate a clear overview of this compound's performance.

Table 2: Summary of In Vitro Pharmacodynamic Data

Cell Line Cancer Type Assay Type Key Metric (IC₅₀/EC₅₀) Reported Value Source
Recombinant ALK Enzymatic Activity Kinase Assay IC₅₀ 1.9 nM [2] [3]
Karpas-299 ALCL Growth Inhibition IC₅₀ ~ Nanomolar range [1]
Sup-M2 ALCL Growth Inhibition IC₅₀ ~ Nanomolar range [1]
Sup-M2 ALCL Caspase 3/7 Activation EC₅₀ Not specified [1]

Table 3: Summary of In Vivo Efficacy Data in Xenograft Models

Tumor Model ALK Status Dosing Regimen Efficacy Outcome Tolerability Source
Sup-M2 (ALCL) Positive 30 mg/kg, BID, oral Complete/Near-complete tumor regression Well tolerated [1]
Sup-M2 (ALCL) Positive 100 mg/kg, BID, oral for 4 weeks Sustained tumor regression, no reemergence for >60 days post-treatment Well tolerated [1]
HCT-116 Negative 30 mg/kg, BID, oral Marginal antitumor activity Well tolerated [1]

Important Considerations for Researchers

  • Research Use Only: this compound is indicated for research use only and is not for diagnostic or medical purposes [2].
  • Compound Handling: this compound is typically supplied as a solid. It is recommended to store the compound at -20°C, protect it from moisture, and prepare stock solutions in DMSO [2] [3]. Be aware that DMSO concentration can impact cell health in vitro.
  • Temporal Relationship: The in vivo PD data demonstrates that a robust (>90%) and sustained inhibition of ALK phosphorylation is required for maximal antitumor efficacy. This underscores the importance of linking PK/PD relationships in study design [1].
  • Context of Use: The information presented here is based on historical preclinical data. Researchers should consult the most current literature for potential updates and methodologies.

References

CEP-28122 pharmacokinetic study design

Author: Smolecule Technical Support Team. Date: February 2026

CEP-28122 Preclinical Profile Summary

The table below summarizes the key in vitro and in vivo data for this compound, a potent and selective ALK inhibitor, from the identified research:

Aspect Details
Mechanism of Action Potent, selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) [1].
In Vitro Potency (IC₅₀) 1.9 nM for recombinant ALK kinase activity [2].

| In Vitro Efficacy | • Induced concentration-dependent growth inhibition/cytotoxicity in ALK-positive ALCL (Karpas-299, Sup-M2), NSCLC, and neuroblastoma cells [1]. • Led to caspase 3/7 activation, indicating apoptosis induction [2]. • Substantial suppression of phosphorylation of downstream ALK effectors (Stat-3, Akt, ERK1/2) in Sup-M2 cells [2]. | | In Vivo Efficacy | • Dose-dependent antitumor activity and complete/near complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma xenograft models [1]. • Sustained ALK inhibition in tumors (>90% target inhibition for >12 hours after a single 30 mg/kg oral dose) [1]. • Administration was well tolerated in mice and rats [1]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the available literature.

In Vitro Cell Viability and Cytotoxicity Assay

This protocol is used to determine the anti-proliferative effects of this compound [2].

  • Cell Lines: ALK-positive ALCL lines (e.g., Karpas-299, Sup-M2) and control ALK-negative lines.
  • Compound Treatment: Cells are treated with a concentration range of this compound (e.g., 3-3000 nM) for a defined period (e.g., 48 hours).
  • Analysis: Cell viability is measured using standard assays (e.g., MTT, CellTiter-Glo). Results are used to calculate IC₅₀ values and generate dose-response curves. Caspase-3/7 activation can be measured with a luminescent assay to confirm apoptosis.
In Vitro Western Blot Analysis

This method is used to confirm target engagement and inhibition of downstream signaling [2].

  • Cell Line: ALK-positive cells (e.g., Sup-M2).
  • Compound Treatment: Cells are treated with this compound (e.g., 30-1000 nM) for a short period (e.g., 2 hours).
  • Protein Analysis: Cell lysates are subjected to SDS-PAGE and immunoblotted with antibodies against:
    • Phospho-ALK (Y1604)
    • Total ALK
    • Phospho-Stat3 (Y705)
    • Phospho-Akt (S473)
    • Phospho-ERK1/2 (T202/Y204)
    • Corresponding total proteins and a loading control (e.g., β-actin).
In Vivo Efficacy Study in Xenograft Models

This describes the design that demonstrated robust antitumor activity [1].

  • Animal Model: Immunodeficient mice (e.g., SCID mice) bearing subcutaneous ALK-positive tumor xenografts (e.g., Sup-M2 ALCL model).
  • Dosing Regimen: this compound is administered orally at various doses (e.g., 3, 10, 30 mg/kg), typically twice daily.
  • Study Duration: Varies by model; one cited study involved a 4-week treatment period followed by a long-term observation phase.
  • Endpoint Measurements:
    • Tumor Volume: Measured regularly with calipers.
    • Tumor Growth Inhibition: Calculated relative to a vehicle-control group.
    • Pharmacodynamic Assessment: In separate studies, tumors are harvested at various time points after dosing to analyze levels of phospho-ALK and downstream proteins, confirming target modulation.

Signaling Pathway & Experimental Workflow

The following diagram illustrates the oncogenic signaling pathway targeted by this compound and the experimental workflow for its preclinical evaluation:

NPM1_ALK NPM1::ALK Fusion Protein Downstream Downstream Pathways (STAT3, AKT, ERK) NPM1_ALK->Downstream CellOutcomes Pro-survival & Pro-growth Signals Downstream->CellOutcomes ExpStart Experimental Setup InVitro In Vitro Assays ExpStart->InVitro InVivo In Vivo Studies InVitro->InVivo P1 Cell Cycle Arrest InVitro->P1 P2 Apoptosis Induction InVitro->P2 P4 Target Phosphorylation Inhibition InVitro->P4 Western Blot DataOut Data Outputs InVivo->DataOut P3 Tumor Growth Inhibition InVivo->P3 CEP28122 This compound Treatment CEP28122->NPM1_ALK Inhibits

Research Context and Combination Strategies

While detailed PK study designs for this compound are not available in the search results, the broader research context for ALK-positive cancers may offer useful insights.

  • Overcoming Resistance: A major focus in ALK inhibitor research is overcoming acquired resistance. Studies explore combination therapies, such as using a bromodomain inhibitor (OTX015) with suboptimal doses of this compound, which was shown to cause cell cycle arrest in ALK-positive ALCL cells [3] [4].
  • Alternative Metabolic Targets: Recent research highlights that the NPM1::ALK fusion oncogene can make cells dependent on specific metabolic pathways, such as the expression of NAMPT, a key enzyme in NAD synthesis. Simultaneously targeting ALK and these "addicted" pathways is being investigated as a strategy to enhance efficacy and delay resistance [5].

References

CEP-28122 solubility issues DMSO alternative solvents

Author: Smolecule Technical Support Team. Date: February 2026

CEP-28122 Basic Information & Standard Handling

The provided Certificate of Analysis (COA) for this compound offers the following key information [1]:

Parameter Description / Value
Catalog Featured products
Purity >98%
CAS Number 1022958-60-6
Molecular Formula C₂₈H₃₅ClN₆O₃
Molecular Weight 539.07 g/mol
Recommended Storage 2 years at -20°C in powder form; 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO [1]

The supplier recommends preparing stock solutions in DMSO and storing them in tightly sealed vials, with solutions stored at -20°C generally being usable for up to one month [1].

Potential Alternative Solvents to DMSO

While direct data for this compound is unavailable, recent research highlights two bio-friendly solvents that show promise as alternatives to DMSO. The table below summarizes their key characteristics.

Solvent Name Key Characteristics & Advantages Reported Limitations & Considerations

| Zwitterionic Liquid (ZIL) | • Non-cell-permeable [2]Lower cytotoxicity than DMSO in human cells (e.g., fibroblasts) and zebrafish embryos [2]Suitable for hydrophobic drugs and drugs like platinating agents that lose efficacy in DMSO [2] • Can serve as a cryoprotectant [2] | • Highly viscous, making precise volumetric measurement difficult; concentrations are often prepared by weight per volume (w/v) instead of volume per volume (v/v) [2]. | | Cyrene | • Green solvent derived from biomass [3] • Effective for dissolving compounds like Melatonin for antimicrobial tests [3] | • Can exhibit inherent antimicrobial activity at high concentrations (e.g., 100% Cyrene is bactericidal) [3] • May require dilution to low concentrations (e.g., 5%) to avoid interference with biological assays [3]. |

Proposed Experimental Workflow for Solvent Evaluation

Given the lack of specific data, you will need to empirically determine the solubility of this compound in these alternatives. The following workflow outlines a systematic approach.

Start Start: Evaluate this compound Solubility in Alternatives Step1 1. Prepare Stock Solutions Test ZIL and Cyrene at various concentrations (w/v) Start->Step1 Step2 2. Conduct Visual Inspection and Solubility Assay Step1->Step2 Step3 3. Perform Biocompatibility Testing Cell viability assays Step2->Step3 Step4 4. Validate Functional Activity Antitumor efficacy assay (e.g., ALK inhibition) Step3->Step4 Decision Are solubility and biological performance acceptable? Step4->Decision Decision->Step1 No Success Alternative Solvent Validated Decision->Success Yes

Detailed Methodologies for Key Experiments

1. Preparation of Stock Solutions

  • Solvent Preparation: Prepare aqueous solutions of ZIL (e.g., 5%, 25%, 50% w/v) and Cyrene (e.g., 5% v/v). Use pure, sterile water as a diluent [2] [3].
  • Solubility Test: Add an excess of this compound powder (e.g., 1-5 mg) to a microcentrifuge tube containing 1 mL of the test solvent. Vortex vigorously for 1-2 minutes.
  • Incubation: Place the mixture on a rotator or shaker for 1-2 hours at room temperature to reach equilibrium.

2. Visual Inspection and Solubility Assay

  • Visual Assessment: After incubation, visually inspect the solution against a dark background. A clear, particle-free solution indicates good solubility.
  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000-15,000 × g) for 10 minutes to pellet any undissolved material.
  • Quantification: Carefully withdraw the supernatant and quantify the dissolved this compound using a suitable method like HPLC-UV. Compare the peak area against a standard curve prepared in a known solvent to determine the concentration (mg/mL).

3. Biocompatibility Testing

  • Cell Line Selection: Choose a relevant cell line for your research (e.g., a human cancer cell line).
  • Cell Viability Assay: Plate cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a concentration of this compound dissolved in the alternative solvent that is relevant to your planned experiments. Include controls: cells treated with the same concentration of the alternative solvent alone, and cells with DMSO alone.
  • Assessment: After 24-72 hours, assess cell viability using a standard assay like MTT or CellTiter-Glo. The viability in the alternative solvent group should be comparable to or better than the DMSO control group [2].

4. Validation of Functional Activity

  • Target Engagement Assay: Perform a key functional assay to ensure this compound dissolved in the alternative solvent retains its bioactivity. Given that this compound is an ALK inhibitor, you could use:
    • An ALK kinase activity assay to measure the inhibition of phosphorylation.
    • A cell-based anti-proliferation assay on an ALK-dependent cancer cell line.
  • Compare the IC₅₀ values of this compound dissolved in the new solvent versus DMSO to confirm no loss of potency [2].

Frequently Asked Questions

  • Why can't I find solubility data for this compound in alternative solvents? this compound is a well-defined chemical entity for research, but comprehensive solvent screening data is often not publicly available. This type of data is typically generated in-house by researchers during formulation development.

  • What is the biggest challenge when switching from DMSO to an alternative solvent like ZIL? The high viscosity of ZIL is a primary practical challenge. It necessitates preparing solutions based on weight per volume (w/v) rather than the more common volume per volume (v/v) for accuracy [2]. Furthermore, the potential for solvent-specific biological effects (like the antimicrobial activity of Cyrene) must be thoroughly controlled for [3].

  • Are there any other techniques to improve solubility for in vitro studies? Yes, if alternative solvents alone are insufficient, you can explore solid dispersion techniques. This involves dispersing the drug in a solid polymer matrix (e.g., polyethylene glycol, polyvinylpyrrolidone) to dramatically enhance its dissolution rate and apparent solubility [4].

I hope this structured technical guide provides a solid foundation for your work with this compound. Should you perform these experiments and obtain results, you will be generating valuable data for the scientific community.

References

CEP-28122 stability long-term storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions & Stability Data

The table below summarizes the key quantitative data for the long-term storage of CEP-28122:

Form Condition Temperature Duration
Powder Dry -20°C 2 years [1]
Solution (in DMSO) Dry -80°C 6 months [1]
Solution (in DMSO) Dry 4°C 2 weeks [1]

Frequently Asked Questions

Here are answers to specific issues you might encounter during your experiments with this compound.

  • Q: What is the biological activity of this compound?

    • A: this compound is a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase (ALK). It has demonstrated antitumor activity in experimental models of human cancers, including ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. Its IC50 value in an enzyme-based TRF assay is 1.9 ± 0.5 nM [1] [2].
  • Q: My this compound solution in DMSO has been in the fridge (4°C) for a month. Can I still use it?

    • A: It is not recommended. The manufacturer advises that solutions in DMSO are stable for only 2 weeks at 4°C. Using it beyond this period may lead to reduced potency and unreliable experimental results due to potential compound degradation [1].
  • Q: I see that the powder should be stored at -20°C. What might happen if it is left at room temperature for an extended period?

    • A: While specific degradation products are not listed, the primary risks are a loss of potency and an increase in the impurity profile of the compound. For long-term stability, the container should be kept tightly sealed in a cool, well-ventilated area and away from direct sunlight and sources of ignition [3] [1].
  • Q: After thawing my this compound DMSO stock from -80°C, I noticed some precipitation. What should I do?

    • A: Gently warm the vial to room temperature. If the precipitate does not dissolve, you can try warming the solution in a water bath at 25-30°C with gentle shaking. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the stock solution into single-use vials upon first preparation [3].

Troubleshooting Guide

This guide outlines common problems and steps to resolve them.

  • Problem: Unexpectedly low biological activity in cell-based assays.

    • Potential Cause 1: Degradation of the compound due to improper storage.
    • Solution: Confirm that the storage conditions and duration align with the manufacturer's recommendations. Prepare a fresh stock solution from powder stored correctly at -20°C [1].
    • Potential Cause 2: Inaccurate concentration of the stock solution.
    • Solution: Ensure the DMSO used is anhydrous and of high quality. Allow the frozen stock to warm to room temperature inside the vial to prevent water condensation, which can dilute the solution.
  • Problem: Visible contamination or discoloration of the solution.

    • Potential Cause: Chemical contamination or reaction with an incompatible material.
    • Solution: Discard the solution. This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Ensure all equipment used is clean and chemically compatible [3].

The storage workflow for this compound can be summarized as follows:

Start Start: Receive this compound Form Determine Physical Form Start->Form Powder Powder Form Form->Powder Solid Solution Solution in DMSO Form->Solution Liquid StorePowder Store at -20°C Powder->StorePowder StoreCold Store at 4°C Solution->StoreCold StoreFrozen Store at -80°C Solution->StoreFrozen Stable Stable for 2 years StorePowder->Stable UseShort Use within 2 weeks StoreCold->UseShort UseLong Use within 6 months StoreFrozen->UseLong

References

CEP-28122 plasma concentration variability solutions

Author: Smolecule Technical Support Team. Date: February 2026

CEP-28122 Formulation & Pharmacokinetic Profile

The table below summarizes key data on this compound's activity and in vivo pharmacokinetics from foundational research:

Aspect Details
Biological Target & IC₅₀ Anaplastic Lymphoma Kinase (ALK); 1.9 nM (in an enzyme-based TRF assay) [1] [2].
In Vitro Activity Inhibits cellular ALK tyrosine phosphorylation and induces growth inhibition/cytotoxicity in ALK-positive cancer cells (ALCL, NSCLC, Neuroblastoma) [3] [4] [1].
In Vivo Efficacy (Mice) Robust, dose-dependent antitumor activity in ALK-positive xenograft models. Complete/near-complete tumor regressions observed at ≥30 mg/kg twice daily [3] [4].
Key In Vivo Finding Single oral dose of 30 mg/kg resulted in >90% target inhibition (ALK phosphorylation) for over 12 hours [3] [1].

Suggested Formulation and Dosing Protocols

While direct solutions for plasma variability are not provided, the following formulation and dosing regimens have been successfully used in preclinical studies and are a logical starting point for troubleshooting.

Formulation for Animal Dosing Research suppliers suggest several formulations for in vivo administration. Here are two common examples for injection [5]:

  • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85
  • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 For oral administration, suspending the compound in 0.5% Carboxymethylcellulose Sodium (CMC-Na) is a standard method [5].

Validated Dosing Regimen A specific dosing regimen from a key publication has shown efficacy and sustained target engagement [3]:

  • Dosage: 30 mg/kg
  • Route: Oral administration
  • Frequency: Twice daily
  • Outcome: This regimen produced complete or near-complete tumor regressions in xenograft models and was associated with substantial ALK inhibition lasting over 12 hours after a single dose.

Experimental Workflow for Protocol Optimization

The following diagram outlines a systematic approach to establishing a reliable in vivo protocol for this compound, which can help identify and mitigate factors leading to plasma concentration variability.

G cluster_1 Formulation Optimization cluster_2 Dosing & animal factors cluster_3 Key Efficacy Metrics Start Start: Plan In Vivo Experiment F1 Formulation Preparation Start->F1 D1 Dosing Protocol Setup F1->D1 F1_1 Select solvent/stabilizer: DMSO/Tween/Saline or PEG300 F1->F1_1 F1_2 Ensure homogeneity of suspension F1->F1_2 E1 In Vivo Efficacy Study D1->E1 D1_1 Define regimen: 30 mg/kg, PO, BID D1->D1_1 D1_2 Standardize fasting/ feeding of animals D1->D1_2 P1 PK/PD Analysis E1->P1 E1_1 Measure tumor volume regression E1->E1_1 E1_2 Monitor animal body weight E1->E1_2 P1_1 Investigate: - Formulation stability - Dosing technique - Animal metabolism P1->P1_1 If variability high P1_2 Investigate: - Compound activity - Target engagement P1->P1_2 If efficacy low

Frequently Asked Questions

What is the most critical factor for ensuring consistent plasma levels of this compound in a mouse study? Based on the successful protocols, using a consistent and well-homogenized formulation is paramount. For oral dosing, ensuring a uniform suspension in 0.5% CMC-Na immediately before administration to each animal can significantly reduce variability. For injection formulations, fresh preparation is recommended [5].

How can I confirm that this compound is effectively hitting its target in my in vivo model? The gold standard is a pharmacodynamic (PD) assay. The foundational study measured the inhibition of ALK tyrosine phosphorylation in tumor xenografts. They found that a 30 mg/kg oral dose maintained >90% target inhibition for over 12 hours [3]. You could design a similar experiment where tumors are harvested at various time points post-dosing for western blot analysis of phospho-ALK levels.

Are there any known stability issues with this compound solutions? Supplier recommendations indicate that powder should be stored at -20°C. While solutions in solvents like DMSO may be stored at -80°C for several months, they often advise using freshly prepared solutions for in vivo experiments to ensure stability and avoid potential precipitation, which is a common source of variability [5] [1].

References

CEP-28122 dosing schedule optimization preclinical

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Dosing Data for CEP-28122

The following table summarizes the dosing schedule and efficacy data from the original preclinical studies of this compound in mouse xenograft models [1].

Dosing Regimen Tumor Models (ALK-Positive) Reported Efficacy Key Findings & Duration
30 mg/kg (Single dose) Various xenografts Substantial target inhibition (>90% for >12 hours) Pharmacodynamic assessment [1]
30 mg/kg twice daily (or higher) ALCL, NSCLC, Neuroblastoma Complete/near complete tumor regressions Dose-dependent antitumor activity [1]
55 mg/kg twice daily Sup-M2 (NSCLC) xenografts Sustained tumor regression 4-week treatment; no tumor reemergence for >60 days post-treatment [1]
100 mg/kg twice daily Primary human ALCL tumor grafts Sustained tumor regression 2-week treatment; no tumor reemergence for >60 days post-treatment [1]

Modern Framework for Dosage Optimization

The field of oncology drug development has evolved significantly since this compound was first studied. Current best practices, highlighted by initiatives like the FDA's Project Optimus, emphasize moving beyond the historical Maximum Tolerated Dose (MTD) approach for targeted therapies [2] [3]. The following workflow outlines a modern, model-informed strategy for dosage optimization that you can apply in your research.

modern_dosing cluster_data Data for Integration cluster_models Model-Informed Approaches Start Start: Preclinical & Early Clinical Data A Integrate Totality of Data Start->A B Apply Model-Informed Approaches A->B PK Pharmacokinetics (PK) PD Pharmacodynamics (PD) (e.g., Target Engagement) Efficacy Preliminary Efficacy (e.g., ORR, ctDNA) Safety Safety & Tolerability C Select & Compare Dosages B->C PopPK Population PK (PopPK) Modeling ER Exposure-Response (E-R) Modeling QSP Quantitative Systems Pharmacology (QSP) D Final Dosage Decision for Registrational Trial C->D

Key Considerations for Model-Informed Approaches

When applying the model-informed approaches shown in the workflow, consider the following data types and techniques to build a robust justification for your proposed dosage [2]:

  • Relevant Data Types:

    • Nonclinical Data: Plasma drug concentration, tumor partitioning, target engagement, and efficacy in model systems (e.g., tumor growth inhibition).
    • Clinical Pharmacology: Key PK parameters (C~max~, T~max~, trough concentration, half-life, AUC).
    • Clinical Safety: Incidence of dose interruptions/reductions, adverse event (AE) grades, time to toxicity.
    • Clinical Efficacy: Overall response rate (ORR), effect on surrogate endpoint biomarkers (e.g., ctDNA).
  • Key Analytical Techniques:

    • Exposure-Response Modeling: Couples drug exposure with both efficacy and safety endpoints to predict the probability of benefit and risk at different dosages.
    • Clinical Utility Index (CUI): Provides a quantitative framework to collaboratively integrate diverse data and balance benefit-risk to determine the optimal dose [3].
    • Adaptive Trial Designs: Seamless trials that combine phases (e.g., FIH and proof-of-concept) allow for more rapid enrollment and accumulation of long-term safety and efficacy data to better inform dosing decisions [2] [3].

FAQs and Troubleshooting

Q1: The original study used a "30 mg/kg twice daily" regimen with success. Why should I consider a different dosing strategy in my research? The 3+3 dose-escalation design used historically often leads to the selection of the Maximum Tolerated Dose (MTD). For targeted therapies like ALK inhibitors, this can result in unnecessarily high dosages that cause more toxicity without added benefit [2] [3]. Modern oncology drug development, guided by FDA Project Optimus, encourages a shift towards identifying the dosage that offers the best therapeutic window (balance between efficacy and safety), which may be lower than the MTD [3].

Q2: What are common pitfalls in translating preclinical dosing to clinical studies, and how can I avoid them?

  • Pitfall 1: Assuming the MTD is the most effective dose. A high incidence of dose-limiting toxicities in later-stage trials often results from this approach [3].
    • Solution: Use the model-informed approaches outlined above. Collect rich PK/PD data early and perform exposure-response analyses to identify dosages with a high probability of efficacy and acceptable safety [2].
  • Pitfall 2: Over-reliance on short-term toxicity data from small animal cohorts.
    • Solution: Incorporate "backfill cohorts" or expansion cohorts in early trials to treat more patients at dosages of interest that may be below the MTD. This provides more robust data on the benefit-risk ratio [3].

Q3: The available data for this compound is from 2012. How reliable is it for current research? While the 2012 data robustly demonstrates the compound's potency and antitumor activity, the methods for dose selection and optimization have advanced considerably. You should use the historical data as a foundational reference for the compound's activity and plausible dosing range. However, for modern drug development, your experimental design should incorporate the contemporary dosage optimization principles discussed here [2] [3].

A Note on Experimental Protocol Gaps

The search results provide a high-level summary of the original in vivo studies but do not contain the detailed, step-by-step experimental methodologies for efficacy or PK/PD studies [1]. To design your experiments, you will likely need to consult the original paper's supplementary materials or standard operating procedures (SOPs) from your institution for:

  • Detailed formulation preparation for oral gavage in mice.
  • Specific tumor implantation and measurement techniques.
  • Exact protocols for collecting and processing blood and tissue samples for PK and PD analysis (e.g., LC-MS/MS for drug concentration, Western blot for p-ALK inhibition).

References

CEP-28122 Assay Conditions and Cellular IC50 Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data found in the scientific literature for CEP-28122.

Assay Type Cell Line / Context IC50 / Inhibitory Concentration Description / Additional Conditions
Enzymatic Assay [1] Recombinant ALK 1.9 ± 0.5 nM TRF (Time-Resolved Fluorescence) assay
Cellular Phosphorylation KARPAS-299 (ALK+ ALCL) 20 nM [1] Inhibition of ALK tyrosine phosphorylation after 2 hours in the presence of mouse plasma
Cellular Phosphorylation [2] ALK+ tumor xenografts >90% inhibition for >12 hours Single oral dose of 30 mg/kg in mice
Cellular Viability / Cytotoxicity [2] ALK-positive ALCL, NSCLC, and neuroblastoma cells Induces growth inhibition/cytotoxicity Concentration-dependent effect; specific IC50 not provided
Selectivity Profile [1] Recombinant Flt4 (VEGFR-3) 46 ± 10 nM Demonstrates selectivity versus other kinases

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the data, which you can use as a reference for your own work.

Cellular ALK Tyrosine Phosphorylation Assay

This protocol is based on the experiments that determined the cellular IC50 of 20 nM in KARPAS-299 cells [1] [3].

  • Cell Line: KARPAS-299 (human anaplastic large-cell lymphoma, ALK-positive) [3].
  • Inhibitor Treatment: Cells are treated with this compound for 2 hours. The literature notes that the assay was performed in the presence of mouse plasma to better simulate in vivo conditions, which can affect compound availability [1].
  • Cell Lysis and Analysis: After treatment, cells are lysed. The level of phosphorylated ALK (a direct measure of kinase activity) is analyzed by:
    • Western Blotting: Using specific antibodies against phospho-ALK (Y1604) and total ALK protein [3].
  • Quantification: The band intensity from Western Blots can be quantified using densitometry software to determine the percentage of inhibition at each concentration of this compound.
In Vivo Target Inhibition Assay

This describes the study where a single dose of this compound achieved over 90% target inhibition in mice [2].

  • Animal Model: Severe combined immunodeficient (SCID) or nu/nu mice bearing subcutaneous tumor xenografts (e.g., from ALCL, NSCLC, or neuroblastoma cells) [2].
  • Dosing: A single oral dose of this compound at 30 mg/kg is administered [2].
  • Tumor Analysis: At various time points post-dosing (e.g., 6 hours, 12 hours, 24 hours), tumors are collected and homogenized.
  • Phosphorylation Measurement: The lysates from the tumors are analyzed via Western blotting to measure the levels of phosphorylated ALK over time, confirming the duration of target engagement [2].

Experimental Workflow and Signaling Pathway

The following diagram illustrates the logical workflow for conducting and analyzing a cellular kinase inhibition assay with this compound, based on the protocols above.

G start Start Experiment: Seed ALK-positive cells (e.g., KARPAS-299) A Treat cells with This compound serial dilutions start->A B Incubate for defined period (e.g., 2 hours) A->B C Lyse cells and collect protein lysate B->C D Analyze ALK phosphorylation: Western Blot with anti-p-ALK antibody C->D E Quantify band intensity via densitometry D->E F Calculate % Inhibition and determine IC50 E->F

Frequently Asked Questions (FAQs)

Q1: What is the key difference between the enzymatic and cellular IC50 values for this compound, and why does it matter? The enzymatic IC50 (1.9 nM) measures the compound's direct potency in inhibiting the isolated ALK enzyme in a controlled biochemical system. The cellular IC50 (20 nM) is typically higher because it must account for the compound penetrating the cell membrane, binding to proteins (like those in plasma), and overcoming cellular efflux mechanisms. This difference is critical for translating in vitro results to effective in vivo dosing strategies [1].

Q2: My experiment requires inhibiting Flt4 (VEGFR-3). Is this compound a suitable inhibitor? this compound does show inhibitory activity against Flt4, but with significantly lower potency (IC50 = 46 nM) compared to its primary target ALK (IC50 = 1.9 nM). It is approximately 24-fold less selective for Flt4 over ALK. For highly specific Flt4 studies, a more selective inhibitor would be recommended. This compound's effect on Flt4 should be considered a potential off-target effect in your experimental design [1].

Q3: What are the recommended conditions for testing this compound in an in vivo model? Based on published research, a single oral dose of 30 mg/kg in mouse xenograft models achieved sustained and substantial (>90%) inhibition of ALK phosphorylation in tumors for over 12 hours. For antitumor efficacy studies, oral administration at 30 mg/kg twice daily or higher has led to complete or near-complete tumor regressions in ALK-positive models [2].

References

CEP-28122 lung toxicity mechanisms and alternatives

Author: Smolecule Technical Support Team. Date: February 2026

CEP-28122 Technical Profile

This compound is a highly potent and selective oral inhibitor of Anaplastic Lymphoma Kinase (ALK), identified as a promising candidate for targeted therapy in ALK-positive cancers [1] [2].

Key Quantitative Data

Parameter Details
Molecular Weight 539.1 g/mol [2]
CAS Number 1022958-60-6 [2] [3]
In Vitro IC₅₀ (ALK) 1.9 nM [2]
In Vivo Efficacy (Mouse Xenografts) Complete/near-complete tumor regressions observed at ≥30 mg/kg twice daily [1]
Primary Experimental Models ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), neuroblastoma [1]

Mechanism of Action this compound acts as a potent ATP-competitive inhibitor, blocking ALK tyrosine phosphorylation and its downstream signaling cascades (e.g., JAK-STAT, PI3K-AKT, RAS-ERK), which are critical for cell proliferation and survival in ALK-driven cancers [4] [1]. The following diagram illustrates the signaling pathway and the compound's mechanism:

G ALK_Fusion EML4-ALK Fusion Gene Constitutive_Activation Constitutive ALK Activation ALK_Fusion->Constitutive_Activation Downstream_Signaling Activation of Downstream Pathways (JAK-STAT, PI3K-AKT, RAS-ERK) Constitutive_Activation->Downstream_Signaling Cell_Proliferation Uncontrolled Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation CEP28122 This compound Inhibition Inhibition Blocks ALK Tyrosine Phosphorylation CEP28122->Inhibition Targets Inhibition->Constitutive_Activation Prevents

Experimental Protocols

While detailed troubleshooting protocols are unavailable, the core methodologies from seminal studies are outlined below.

1. In Vitro Cell Growth Inhibition / Cytotoxicity Assay (MTS Assay) [3]

This protocol is used to determine the compound's effect on cell viability.

  • Cell Lines: Utilize ALK-positive (e.g., Karpas-299, Sup-M2 for ALCL; NCI-H2228, H3122 for NSCLC) and ALK-negative control cells (e.g., HuT-102, Toledo, NCI-H1650).
  • Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute it in culture medium to achieve a final concentration range (e.g., 0 to 10 µM). Include a DMSO-only vehicle control.
  • Cell Seeding & Treatment: Seed cells on 96-well plates. After cell attachment, treat with the compound dilutions.
  • Incubation: Incubate for 48 to 72 hours.
  • Viability Measurement: Add an equal volume of MTS reagent to each well. Incubate for 1-4 hours, then measure the absorbance with a plate reader. The signal correlates with the number of viable cells.
  • Data Analysis: Calculate relative cell numbers and the half-maximal inhibitory concentration (IC₅₀).

2. In Vivo Efficacy Study in Tumor Xenograft Models [1] [3]

This protocol evaluates the antitumor activity of this compound in a live animal model.

  • Animal Models: Use immunodeficient mice (e.g., SCID or nu/nu) bearing subcutaneous tumor xenografts from ALK-positive human cancer cell lines.
  • Compound Formulation: Formulate this compound in a vehicle like PEG-400 or water for oral administration.
  • Dosing Regimen: Administer the compound orally at doses such as 3, 10, and 30 mg/kg, typically twice daily. Include a vehicle-control group.
  • Study Duration: Treat for a set period (e.g., 10 to 24 days) while monitoring tumor volume and animal body weight.
  • Endpoint Analysis: Measure tumor volumes regularly to assess growth inhibition. At the end of the study, analyze tumors for ALK phosphorylation status to confirm target engagement.

Research Gaps & Alternative Compounds

A direct search for "this compound lung toxicity" did not yield results. Toxicity mechanisms are often compound-specific and may not be publicly reported for agents that did not advance to clinical trials. The general resistance mechanisms for ALK inhibitors provide a framework for investigating potential toxicities or treatment failures.

Common ALK Inhibitor Resistance Mechanisms [4]

  • ALK Alterations: Secondary mutations in the ALK kinase domain (e.g., L1196M, G1202R, C1156Y) or amplification of the ALK fusion gene.
  • Bypass Pathway Activation: Activation of alternative signaling pathways (e.g., EGFR, KIT) that compensate for the inhibited ALK.

Clinically Available ALK Inhibitors The following table lists ALK inhibitors that have been developed, which can serve as reference compounds or alternatives in research. This list is for informational purposes and is not a recommendation.

Inhibitor Generation Example Drugs Key Notes (from search results)
First Generation Crizotinib First ALK inhibitor; limited CNS penetration; resistance develops [4] [5].
Second Generation Ceritinib, Alectinib, Brigatinib More potent than Crizotinib; active against some resistant mutations; improved CNS efficacy [4] [5].
Third Generation Lorlatinib Can overcome most acquired ALK resistance mutations [5].
Other/Research Phase ASP3026, X-396 (Ensartinib), TSR-011, Entrectinib Agents investigated in early clinical development [5].

Research Pathway & Next Steps

Given the identified gaps, here is a proposed workflow to guide your investigation:

G Start Current Data on this compound (Limited to Preclinical Efficacy) Step1 1. Investigate General ALK Inhibitor Toxicity Start->Step1 Step2 2. Explore Broader Scientific & Patent Databases Step1->Step2 Step3 3. Consider Clinically Validated ALK Inhibitors Step2->Step3

To proceed, I suggest you:

  • Consult specialized databases: Search PubMed, Google Scholar, and USPTO Patent databases using terms like "this compound toxicity," "this compound pulmonary," and "structure-activity relationship ALK inhibitors."
  • Review literature on approved ALK inhibitors: Studying the well-documented toxicity profiles of drugs like Crizotinib (e.g., pneumonitis) and Ceritinib (e.g., GI toxicity) may provide useful comparative insights.
  • Re-evaluate experimental goals: If the project requires compounds with a well-known safety profile, focusing on clinically established ALK inhibitors would be more productive.

References

CEP-28122 versus Crizotinib potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

ALK Inhibitors at a Glance

The table below summarizes the core characteristics of CEP-28122 and Crizotinib based on the available data.

Feature This compound Crizotinib
Stage of Development Preclinical (as of 2012) [1] Approved for clinical use (since 2011) [2] [3]
Primary Target(s) ALK (Anaplastic Lymphoma Kinase) [1] [4] ALK, ROS1, MET [2] [3]
Potency (In Vitro) Highly potent; induced "complete/near complete tumor regressions" in xenograft models [1]. Clinically effective; ORR of ~60-74% in ALK+ NSCLC patients [2] [3].
Selectivity Described as "highly potent and selective" for ALK [1]. Multitargeted inhibitor (ALK, ROS1, MET) [2] [3].
Key Resistance Mutations Information not available in search results (Preclinical stage). L1196M, C1156Y, G1202R, and others [2] [5].
Clinical Efficacy Not evaluated in clinical trials (Preclinical compound) [1]. ORR: ~60% as second-line, ~74% as first-line in ALK+ NSCLC; median PFS: 7.7-10.9 months [2].
CNS Activity Information not available in search results. Limited CNS penetration; CNS is a common site of relapse [2].
Hepatotoxicity Information not available in search results. Can cause hepatotoxicity; associated with elevated serum transaminases [6].

Experimental Data and Protocols

This compound Preclinical Data

The identification and characterization of this compound were detailed in a 2012 preclinical study [1].

  • Cellular Activity: The compound induced "concentration-dependent growth inhibition/cytotoxicity" in ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cell lines [1].
  • In Vivo Efficacy: In mouse xenograft models of ALK-positive cancers, oral administration of this compound at 30 mg/kg twice daily or higher led to "complete/near complete tumor regressions." Treatment for 2-4 weeks at higher doses (55 or 100 mg/kg twice daily) resulted in "sustained tumor regression in all mice, with no tumor reemergence for more than 60 days post-cessation of treatment" [1].
  • Selectivity: The compound "displayed marginal antitumor activity against ALK-negative human tumor xenografts," supporting its selective action [1].
Crizotinib Clinical and Mechanistic Data

Crizotinib's profile is well-established through clinical trials and mechanistic studies.

  • Clinical Efficacy: In the PROFILE 1007 phase III trial, crizotinib demonstrated a significantly higher objective response rate (65% vs. 20%) and longer median progression-free survival (7.7 vs. 3.0 months) compared to chemotherapy in pre-treated ALK+ NSCLC patients [2]. The first-line PROFILE 1014 trial showed similar superiority [2].
  • Resistance Mechanisms: Acquired resistance to crizotinib is a major clinical challenge. Mechanisms include secondary mutations in the ALK kinase domain (e.g., L1196M, G1202R), ALK gene amplification, and activation of bypass signaling pathways (e.g., EGFR) [2] [5].
  • Hepatotoxicity Protocol: An in vivo study on crizotinib's hepatotoxicity administered the drug to ICR mice orally at 70 mg/kg/day for four weeks. The assessment included measuring serum levels of liver enzymes (ALT, ALP, LDH) and examining liver tissue for histopathological lesions, linking the toxicity to oxidative stress and apoptosis [6].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary mechanism of action for ALK inhibitors and a generalized workflow for evaluating their antitumor efficacy in preclinical models.

G ALK_Fusion ALK Fusion Gene (e.g., EML4-ALK) ConstitSignal Constitutive ALK Dimerization & Signaling ALK_Fusion->ConstitSignal Downstream Downstream Pathways (STAT3, ERK, AKT) ConstitSignal->Downstream CellOutcomes Pro-Survival & Proliferative Signals Downstream->CellOutcomes Inhibitor ALK Inhibitor (e.g., Crizotinib, this compound) Inhibitor->ConstitSignal Binds ATP site Inhibits Autophosphorylation Resistance Acquired Resistance ALK_Mutation ALK Secondary Mutation (e.g., L1196M, G1202R) Resistance->ALK_Mutation BypassPathway Bypass Pathway Activation (e.g., EGFR) Resistance->BypassPathway ALK_Mutation->ConstitSignal Prevents drug binding BypassPathway->Downstream Reactivates signaling

Mechanism of Action and Resistance of ALK Inhibitors

This diagram shows how ALK fusion proteins drive cancer growth and how inhibitors like Crizotinib and this compound block this signaling. It also outlines common resistance mechanisms, such as secondary ALK mutations or activation of alternative pathways, that can restore signaling despite treatment [7] [2] [5].

G cluster_in_vitro Preclinical Workflow (e.g., for this compound) Start In Vitro Assessment CellViability Cell Viability Assay (e.g., MTT assay) Start->CellViability TargetEngagement Target Engagement (p-ALK inhibition via Western Blot) CellViability->TargetEngagement InVivo In Vivo Xenograft Model TargetEngagement->InVivo Dosing Compound Administration (Oral gavage, e.g., 30 mg/kg BID) InVivo->Dosing TumorMeasure Tumor Volume Measurement Dosing->TumorMeasure BiomarkerAnalysis Biomarker Analysis (ALK phosphorylation in excised tumors) TumorMeasure->BiomarkerAnalysis

Preclinical Efficacy Evaluation Workflow

This flowchart outlines a standard preclinical protocol for evaluating an ALK inhibitor like this compound. It begins with in vitro tests on cancer cell lines to assess cell killing and target inhibition, then progresses to in vivo mouse studies where the compound is administered orally and its ability to shrink tumors and block ALK signaling is directly measured [1].

Key Insights for Researchers

  • This compound remains a preclinical candidate: The highly promising data for this compound, including robust tumor regression in models, was published in 2012 [1]. Its absence from later reviews discussing the clinical pipeline of next-generation ALK inhibitors (c. 2015-2017) [2] [3] [5] suggests its development may have been halted. Researchers should investigate if its structure or properties were integrated into subsequent compounds like CEP-37440 [3].
  • Consider the therapeutic context: Crizotinib's multi-target nature (inhibiting ALK, ROS1, MET) is the basis of its approved clinical utility [3]. In contrast, this compound's high selectivity for ALK, as seen in preclinical data, could be advantageous for overcoming on-target resistance but offers no activity against other kinases [1].
  • Leverage combination strategies: Research indicates that resistance to ALK inhibitors like Crizotinib can be mitigated by targeting parallel survival pathways. For instance, one study showed that co-inhibition of PDGFRß with Sunitinib could override resistance to Crizotinib in a patient-derived xenograft model [8]. Combining ALK inhibitors with autophagy inhibitors like chloroquine is also a proposed strategy to enhance anti-tumor action [7].

References

CEP-28122 selectivity profile across kinase panels

Author: Smolecule Technical Support Team. Date: February 2026

CEP-28122 Selectivity Data

The table below summarizes the available quantitative data on the kinase inhibition profile of this compound:

Kinase Target Inhibition IC₅₀ (nM) Experimental Context Assay Type
ALK (Primary Target) 1.9 ± 0.5 nM [1] Enzyme-based TRF assay [1] In vitro functional assay
Flt4 (VEGFR3) 46 ± 10 nM [1] Enzyme-based TRF assay [1] In vitro functional assay
Cellular ALK 20 nM [1] Inhibition of tyrosine phosphorylation in KARPAS-299 cells [1] Cell-based assay

The data indicates that this compound is a highly potent and selective ALK inhibitor. Its activity against Flt4 is about 24 times weaker than against ALK, suggesting a good selectivity window [1]. The compound demonstrated robust antitumor activity and complete tumor regressions in ALK-positive xenograft models at well-tolerated doses [2] [3] [1].

Kinase Profiling Assay Context

The search results did not provide a full kinase panel profile for this compound, but they detail the methodologies used for generating such data. The "gold-standard" for comprehensive functional kinase profiling is the radiometric activity assay, which directly measures a kinase's ability to phosphorylate a substrate [4] [5]. These assays can profile inhibitors against hundreds of kinases [5].

A key consideration for assay relevance is the ATP concentration, as it can significantly affect inhibitor activity. Some advanced profiling services, like the HotSpot Kinase Screen, conduct assays at physiologically relevant ATP concentrations (1mM) to better mimic cellular conditions and provide a more accurate picture of a compound's specificity [4].

The following diagram illustrates the general workflow for generating a kinase inhibitor selectivity profile using these methods:

G Kinase Inhibitor Profiling Workflow Compound Compound KinasePanel Broad Kinase Panel Compound->KinasePanel Assay Functional Assay (e.g., Radiometric) KinasePanel->Assay Data Inhibition Data (% Activity or IC₅₀) Assay->Data Profile Selectivity Profile Data->Profile

References

CEP-28122 efficacy comparison other ALK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Clinical Data Overview

The table below summarizes key data for CEP-28122 and other ALK inhibitors. Please note the different stages of development for each compound.

ALK Inhibitor Stage of Development Reported Efficacy in Preclinical/Clinical Models Key Experimental Models

| This compound | Preclinical (identified in 2012) | In vitro/vivo: Potent inhibition of cellular ALK phosphorylation; induced cytotoxicity in ALK+ ALCL, NSCLC, and neuroblastoma cells. [1] | - SUDHL-1, Karpas 299, SUP-M2 (ALK+ ALCL lines)

  • H3122 (NSCLC line)
  • KELLY (neuroblastoma line) | | | | In vivo (mouse xenografts): Complete/near-complete tumor regressions at ≥30 mg/kg BID; sustained tumor regression after treatment cessation in some models. [1] | - SUP-M2 (ALCL) xenografts
  • H3122 (NSCLC) xenografts
  • KELLY (neuroblastoma) xenografts | | Alectinib | Approved (Phase 3 Clinical Trial) | Clinical (ALEX trial): Median Overall Survival (OS) of 81.1 months; median Progression-Free Survival (PFS) of 34.8 months. [2] [3] | Patients with untreated, advanced ALK+ NSCLC | | Brigatinib | Approved (Clinical Trial) | Clinical (BRIGHTSTAR trial): Combined with Local Consolidative Therapy (LCT), showed median PFS of 66 months and a 5-year PFS rate of 51%. [4] | Patients with advanced ALK+ NSCLC | | Lorlatinib | Approved (Phase 3 Clinical Trial) | Clinical (CROWN trial): 5-year PFS rate of 60%; high intracranial objective response rate (83%). [5] | Patients with untreated, advanced ALK+ NSCLC |

Experimental Protocols and Mechanistic Insights

A direct comparison of efficacy is not possible due to the different development stages of the drugs. The following sections detail the experimental approaches used to generate the data for this compound and explore a novel resistance mechanism relevant to ALK inhibitors.

Detailed Experimental Protocol for this compound

The foundational data for this compound comes from a 2012 preclinical study. The methodology below outlines the key experiments conducted. [1]

  • 1. In Vitro Kinase Assay: The half-maximal inhibitory concentration (IC₅₀) of this compound was determined using a recombinant ALK kinase domain. The assay measured the inhibitor's potency in blocking the phosphorylation of a substrate peptide.
  • 2. Cellular Assays:
    • Tyrosine Phosphorylation: ALK-positive cancer cell lines (e.g., SUDHL-1, Karpas 299) were treated with this compound. Cell lysates were then analyzed by Western blot using antibodies against phosphorylated ALK to assess target engagement.
    • Cell Viability/Proliferation: The effect of this compound on cell growth was measured using assays like MTT or WST-1 after 3-5 days of exposure. The half-maximal growth inhibitory concentration (GI₅₀) was calculated.
  • 3. In Vivo Xenograft Models:
    • Model Establishment: Immunodeficient mice were implanted subcutaneously with human ALK-positive cancer cells (e.g., SUP-M2, H3122).
    • Dosing and Efficacy: Once tumors were established, mice were randomized into groups receiving either vehicle or this compound at various doses (e.g., 10, 30, 55, 100 mg/kg) orally, typically twice daily. Tumor volumes and body weights were monitored regularly.
    • Pharmacodynamic Analysis: In separate studies, tumors were harvested at different time points after a single dose to analyze the levels of phosphorylated ALK by Western blot, determining the duration of target inhibition.
Novel Resistance Mechanism: NAMPT as a Therapeutic Target

Recent research has uncovered a metabolic vulnerability in ALK-positive cancers that could explain resistance mechanisms and inform future combination therapies. The diagram below illustrates this pathway and a key experimental workflow.

G cluster_pathway Oncogenic ALK Signaling & NAMPT Dependency cluster_experiment Experimental Validation Workflow NPM1_ALK NPM1::ALK Fusion STAT3 STAT3 Activation NPM1_ALK->STAT3 NAMPT_Gene NAMPT Gene Expression STAT3->NAMPT_Gene NAMPT_Enzyme NAMPT Enzyme NAMPT_Gene->NAMPT_Enzyme NAD NAD+ Production NAMPT_Enzyme->NAD ALK_Activity ALK Kinase Activity NAD->ALK_Activity Maintains Cell_Survival Cancer Cell Survival NAD->Cell_Survival Supports Metabolism ALK_Activity->Cell_Survival Inhibit Inhibit NAMPT (e.g., with FK866) Measure_NAD Measure NAD/ATP Levels Inhibit->Measure_NAD Analyze Analyze ALK Phosphorylation & Apoptosis Markers Measure_NAD->Analyze In_Vivo In Vivo Tumor Growth Assessment Analyze->In_Vivo

As shown in the diagram, the oncogenic NPM1::ALK protein activates the transcription factor STAT3, which in turn drives the expression of the NAMPT gene. [6] NAMPT is the rate-limiting enzyme in a pathway that produces NAD+, a critical metabolic cofactor. The research demonstrates that ALK-positive cancer cells become "addicted" to this pathway, as NAD+ is required to maintain ALK's own kinase activity and support cell survival. [6]

Key Experimental Evidence:

  • Genetic Knockdown: Using siRNA or CRISPR/Cas9 to reduce NAMPT expression impaired ALK signaling and induced cell death. [6]
  • Pharmacological Inhibition: Treating ALK-positive ALCL cells with the NAMPT inhibitor FK866 led to:
    • A sharp decrease in intracellular NAD+ and ATP levels. [6]
    • Reduced phosphorylation (activity) of NPM1::ALK and its downstream signals. [6]
    • Apoptotic cell death in vitro and suppressed tumor growth in mouse models. [6]

This suggests that targeting NAMPT could be a promising strategy to overcome resistance to direct ALK kinase inhibitors like this compound.

Interpretation and Conclusion

For researchers and drug development professionals, the key takeaways are:

  • This compound was a potent and selective ALK inhibitor in preclinical models, showing robust antitumor activity in xenografts of ALCL, NSCLC, and neuroblastoma. [1] Its oral bioavailability and pharmacokinetic profile were favorable in animal studies.
  • Cross-trial comparisons with approved ALK inhibitors (Alectinib, Brigatinib, Lorlatinib) are not appropriate, as the data for this compound is from early, non-clinical settings, while the others have proven efficacy in large human trials. [2] [4] [5]
  • The discovery of the NAMPT-ALK metabolic interplay provides a novel therapeutic angle. [6] Future inhibitor development may benefit from considering combination strategies that simultaneously target the ALK kinase and this metabolic dependency to delay or prevent resistance.

References

CEP-28122 antitumor activity ALCL versus NSCLC models

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of CEP-28122

The following table consolidates the experimental data available for this compound from the identified sources.

Aspect Findings from Experimental Models
General Compound Class Highly specific, potent ALK tyrosine kinase inhibitor (TKI) [1] [2].

| Reported Activity in ALCL | • Induced cell cycle arrest in ALK-positive ALCL cell lines when combined with suboptimal doses of the bromodomain inhibitor OTX015 [3]. • Used to validate gene expression changes in NPM1::ALK-driven ALCL models (6-hour treatment) [1]. | | Reported Activity in NSCLC | • Combined ALK/RTK inhibition with this compound suppressed cell growth and viability in ALK+ NSCLC cell lines (H2228) [4]. • Single-agent ALK inhibition was sufficient to induce high apoptosis in the ALK+ NSCLC cell line H3122 [4]. | | Inferred Mechanism of Action | Inhibits phosphorylation of canonical ALK downstream targets (e.g., STAT3, Erk1/2, Akt), leading to growth impairment and apoptosis in ALK-driven cells [4]. |

Experimental Context and Methodologies

The data on this compound comes from rigorous but distinct experimental setups. Here are the key methodologies referenced in the publications:

  • In Vitro Cell Culture Models: Studies used established human ALK+ ALCL (e.g., SUDHL1, Karpas 299) and NSCLC (e.g., H2228, H3122) cell lines [4] [3] [1].
  • Treatment Protocols:
    • In NSCLC models, cells were treated with this compound alone or in combination with other TKIs (e.g., lapatinib) to test for synergistic effects [4].
    • In ALCL models, combination studies involved co-treatment with this compound and the BET inhibitor OTX015 [3].
    • For genomic studies, ALCL cells were treated with this compound for 6 hours before RNA extraction for microarray analysis [1].
  • Assessment of Antitumor Activity: Standard assays were employed, including:
    • Cell Viability/Proliferation Assays (e.g., MTT) [4].
    • Apoptosis Analysis (e.g., flow cytometry for sub-diploid cells) [4].
    • Cell Cycle Analysis (flow cytometry) [3].
    • Western Blotting to assess phosphorylation and expression of key signaling proteins (e.g., p-ALK, STAT3, AKT, ERK) [4] [1].
    • Gene Expression Profiling (microarrays, RNA-seq) [1].

ALK Signaling and Inhibitor Mechanism

The diagram below illustrates the core ALK signaling pathway and the postulated mechanism of action for this compound, based on the context of the studies.

ALK_Fusion ALK Fusion Protein (e.g., NPM1::ALK, EML4::ALK) Downstream Downstream Pathways (JAK/STAT, PI3K/AKT, RAS/MAPK) ALK_Fusion->Downstream Constitutive Activation Cellular_Effects Proliferation Survival Metabolic Reprogramming Downstream->Cellular_Effects CEP28122 This compound CEP28122->ALK_Fusion Inhibits

Interpretation and Research Implications

The evidence, while not directly comparative, suggests that this compound is a potent and useful tool compound for probing ALK biology.

  • Mechanistic Tool: Its primary value in these studies was to inhibit ALK signaling and observe consequent biological and molecular changes, helping to define the role of ALK in these cancers [4] [1].
  • Combination Therapy Potential: The data hints at its potential use in combination strategies to overcome or prevent resistance, both with other targeted agents in NSCLC and with epigenetic drugs in ALCL [4] [3].
  • Knowledge Gap: The absence of a direct comparison in a single, controlled study means that definitive conclusions about its relative potency or efficacy in ALCL versus NSCLC cannot be drawn from the available data.

References

CEP-28122 toxicity profile compared to clinical ALK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Status and Preclinical Data on CEP-28122

This compound is a small molecule ALK inhibitor that reached the preclinical research stage but its development appears to have been discontinued [1] [2]. Consequently, no human toxicity data from clinical trials is available.

Table 1: Preclinical and Early Development Profile of this compound

Aspect Details
Drug Type Small molecule drug [2]
Primary Target ALK (Anaplastic lymphoma kinase) [2]
Highest Phase of Development Preclinical / Pending Discovery [2]
First Approval Date None [2]
Reported Experimental Use In vitro combination studies in anaplastic large cell lymphoma (ALCL) [3]

One preclinical study investigated this compound in combination with a bromodomain inhibitor (OTX015) in ALK-positive ALCL cell lines. The combination with suboptimal doses of this compound caused cell cycle arrest, suggesting a synergistic anti-proliferative effect without providing specific toxicity metrics [3].

Toxicity Profiles of Clinically Used ALK Inhibitors

For context, here are the toxicity profiles of ALK inhibitors that have been approved for clinical use. This information illustrates the common adverse effects observed with this drug class.

Table 2: Common Adverse Events of Clinically Approved ALK Inhibitors

ALK Inhibitor (Generation) Most Common Treatment-Related Adverse Events (Grade 3 or Higher) [4]
Crizotinib (1st) Elevated liver enzymes (14%), vision disorders (1%), diarrhea (2%), edema (1%) [4]
Ceritinib (2nd) Elevated ALT (31%), elevated AST (17%), diarrhea (5%), fatigue (4%) [4]
Alectinib (2nd) Elevated creatine phosphokinase (5%), anemia (5.9%), increased creatinine (3.3%) [4]
Brigatinib (2nd) Elevated creatine phosphokinase (24%), increased lipase (15%), hypertension (14%) [4]
Lorlatinib (3rd) Weight gain (17%), hypercholesterolemia (15%), hypertriglyceridemia (13%), hypertension (10%) [4]

Preclinical Toxicity Assessment Workflow

For a research compound like this compound, a standard preclinical toxicity assessment would typically involve the following stages, though the specific data for this compound is not available in the public domain.

Interpretation and Research Implications

The absence of a clinical toxicity profile for this compound is a direct result of its discontinued development. This is a common outcome for many investigational compounds that do not demonstrate a sufficient therapeutic window in preclinical studies.

For your comparison guide, the key points to emphasize are:

  • This compound remains a preclinical research compound, and its toxicity profile is not defined beyond early in vitro models [2] [3].
  • The established safety profiles of approved ALK inhibitors provide a reference for the types of adverse effects this drug class can produce, primarily including gastrointestinal issues, liver enzyme elevations, and metabolic changes [4].
  • The progression from preclinical research to clinical application requires extensive toxicity testing, as outlined in the workflow above, which this compound did not undergo.

References

CEP-28122 enzymatic versus cellular potency correlation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Potency and Efficacy Data

The table below summarizes the key experimental data for CEP-28122, illustrating its potency and antitumor efficacy.

Parameter Experimental Data
Enzymatic Potency (ALK IC₅₀) 1.9 nM [1]
Cellular Potency (ALK pY Inhibition IC₅₀) 25 nM (in Karpas 299 cells) [1]
Cellular Anti-proliferation (IC₅₀) 16-32 nM (across ALK+ ALCL, NSCLC, neuroblastoma lines) [1]
In Vivo Target Inhibition >90% ALK pY inhibition for >12 hours post-single 30 mg/kg oral dose [1]
In Vivo Antitumor Efficacy Dose-dependent tumor growth inhibition; complete/near-complete regressions at ≥30 mg/kg BID in xenograft models [1]
In Vivo Efficacy in PDT Model Significant clinical response in TRAF1-ALK Patient Derived Tumorgraft (PDT) model at 100 mg/kg BID [2]

Detailed Experimental Protocols

The robust data for this compound was generated using the following standardized experimental methodologies.

In Vitro Enzymatic Assay
  • Purpose: To measure direct inhibition of ALK kinase activity.
  • Methodology: A recombinant ALK kinase domain was used. The assay quantified the incorporation of phosphate into a polypeptide substrate, which was detected using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout. This compound was tested across a concentration range to determine the IC₅₀ value [1].
In Vitro Cellular Assays
  • Purpose: To assess the compound's ability to inhibit ALK phosphorylation and cell growth in a cellular context.
  • Cell Lines: Utilized ALK-positive anaplastic large-cell lymphoma (ALCL) lines such as Karpas 299 and SUP-M2, as well as non-small cell lung cancer (NSCLC) and neuroblastoma lines [1] [3].
  • ALK Phosphorylation Inhibition: Cells were treated with a concentration range of this compound. Cellular proteins were extracted and analyzed by Western Blotting using specific antibodies against phosphorylated ALK (Y1604) and total ALK. Band intensity was quantified to determine the IC₅₀ [1] [3].
  • Anti-proliferation/Cytotoxicity: Cell viability was measured using the MTT colorimetric assay. Cells were incubated with this compound for a set period (e.g., 72 hours), after which the MTT reagent was added. The resulting formazan product was quantified spectrophotometrically, with the signal being proportional to the number of viable cells [1].
In Vivo Efficacy Studies
  • Purpose: To evaluate antitumor activity and target engagement in a live organism.
  • Animal Models: Immunodeficient mice bearing subcutaneous tumor xenografts from human ALK-positive cancer cell lines (e.g., SUP-M2) or patient-derived grafts (PDT) [1] [2].
  • Dosing: this compound was administered orally, typically in a twice-daily (BID) regimen, at doses ranging from 10 to 100 mg/kg [1] [2].
  • Endpoint Measurements:
    • Tumor Volume: Measured regularly with calipers. Results are often presented as mean tumor volume ± standard error [1].
    • Target Engagement: To confirm mechanism of action, tumors were harvested from treated mice at various time points post-dosing and analyzed by Western Blot to demonstrate inhibition of ALK phosphorylation [1].
    • Tolerability: Animal body weights were monitored throughout the study as an indicator of compound toxicity [1].

ALK Signaling and Inhibitor Mechanism

The following diagram illustrates the oncogenic signaling pathway driven by NPM-ALK and the mechanism of action for this compound.

G NPM_ALK NPM-ALK Fusion Protein STAT3 STAT3 NPM_ALK->STAT3 Phosphorylates AKT AKT NPM_ALK->AKT Phosphorylates ERK ERK NPM_ALK->ERK Phosphorylates mTORC1 mTORC1 NPM_ALK->mTORC1 Activates NAMPT NAMPT Gene STAT3->NAMPT Transcriptional Activation Prolif Proliferation STAT3->Prolif Survival Survival AKT->Survival ERK->Prolif Metabolism Metabolism mTORC1->Metabolism NAMPT->Metabolism (NAD+ Synthesis) CEP28122 This compound CEP28122->NPM_ALK Inhibits

Important Development Status Note

While this compound demonstrated excellent preclinical efficacy, its clinical development was halted. One source notes that development was "terminated due to the unexpected occurrence of severe lung toxicity in this compound-treated monkeys" during IND-enabling studies [4]. This is a critical consideration for researchers, highlighting that promising in vitro and in vivo data do not always translate to a viable clinical candidate due to safety concerns.

References

CEP-28122 performance in different ALK-positive cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary

Cancer Type Cell Lines/Models Tested Key Experimental Findings

| Anaplastic Large-Cell Lymphoma (ALCL) | Karpas-299, Sup-M2 [1] [2]; Primary human ALCL tumor grafts [1] | • Induced concentration-dependent growth inhibition/cytotoxicity [1]. • Complete/near complete tumor regressions in xenograft mice at ≥30 mg/kg twice daily [1]. • Sustained tumor regression with no reemergence for >60 days after treatment cessation (55 or 100 mg/kg twice daily) [1]. | | Non-Small Cell Lung Cancer (NSCLC) | NCI-H2228, H3122 (EML4-ALK-positive) [1] [2] | • Induced concentration-dependent growth inhibition/cytotoxicity [1]. • Dose-dependent antitumor activity observed in tumor xenografts [1]. | | Neuroblastoma | NB-1, NB-1691 [1] [2] | • Induced concentration-dependent growth inhibition/cytotoxicity [1]. • Dose-dependent antitumor activity observed in tumor xenografts [1]. | | General Pharmacology | ALK-positive vs. ALK-negative tumor xenografts [1] | • >90% ALK tyrosine phosphorylation inhibition for >12 hours after single 30 mg/kg oral dose [1]. • Marginal antitumor activity in ALK-negative tumors [1]. • Well tolerated in mice and rats [1]. |

Detailed Experimental Protocols

For reference, the key methodologies used to generate the data are outlined below.

  • Cell Growth Inhibition/Cytotoxicity Assay (MTS Assay) [2]:

    • Cell Seeding: ALK-positive (e.g., Karpas-299, Sup-M2, NCI-H2228) and ALK-negative control cells are seeded on 96-well plates.
    • Compound Treatment: CEP-28122 is added at various concentrations (e.g., 0-10 µM) for 48 to 72 hours.
    • Viability Measurement: The CellTiter 96 MTS assay kit is used. MTS reagent is added to the culture medium and incubated for 1-4 hours.
    • Analysis: The absorbance is measured with a plate reader, and relative cell numbers are calculated based on a standard curve. Results are used to generate dose-response curves.
  • In Vivo Efficacy Studies in Tumor Xenografts [1] [2]:

    • Model Establishment: Immunodeficient (SCID) mice are implanted subcutaneously with human ALK-positive cancer cells (e.g., from ALCL, NSCLC, neuroblastoma) to form tumors.
    • Dosing: Mice are administered this compound orally (formulated in PEG-400 or water) at various doses (e.g., 3, 10, 30 mg/kg) twice daily for a set duration (e.g., 10 days or longer).
    • Monitoring: Tumor volumes and mouse body weights are measured regularly to assess antitumor efficacy and compound tolerability.
    • Analysis: Tumor growth inhibition is calculated, and pharmacodynamic markers like ALK phosphorylation in tumors can be analyzed via Western blot.

ALK Signaling and this compound Mechanism

This compound is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) [1]. ALK is a receptor tyrosine kinase that is constitutively activated in several cancers due to chromosomal translocations, point mutations, and gene amplification, driving tumor growth and survival [1] [3]. This compound exerts its effects by inhibiting recombinant ALK activity and cellular ALK tyrosine phosphorylation [1].

The following diagram illustrates the ALK signaling pathway and the mechanism of this compound.

g rank1 ALK Activation rank2 Downstream Signaling rank3 Cellular Outcomes Oncogenic_ALK Oncogenic ALK (Translocation/Mutation) STAT3 STAT3 Pathway Oncogenic_ALK->STAT3 Activates mTORC1 mTORC1 Pathway Oncogenic_ALK->mTORC1 Activates Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival mTORC1->Survival Immortalization Immortalization mTORC1->Immortalization CEP28122 This compound CEP28122->Oncogenic_ALK Inhibits

Key Performance Summary

To summarize its profile for researchers:

  • High Potency & Selectivity: Shows robust efficacy in ALK-positive models with marginal activity in ALK-negative models, indicating a selective on-target mechanism [1].
  • Broad-Spectrum Activity: Effective across multiple ALK-driven cancer types (ALCL, NSCLC, Neuroblastoma) [1].
  • Favorable Drug Properties: Orally bioavailable with a favorable pharmacokinetic and tolerability profile in animal models [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Exact Mass

538.24592

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Compound 25b [PMID: 22564207]

Dates

Last modified: 08-15-2023
1: Cheng M, Quail MR, Gingrich DE, Ott GR, Lu L, Wan W, Albom MS, Angeles TS, Aimone LD, Cristofani F, Machiorlatti R, Abele C, Ator MA, Dorsey BD, Inghirami G, Ruggeri BA. CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers. Mol Cancer Ther. 2012 Mar;11(3):670-9. Epub 2011 Dec 27. PubMed PMID: 22203728.

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